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  • Product: 2-Amino-1,3-propanediol-3-phosphate
  • CAS: 65929-04-6

Core Science & Biosynthesis

Foundational

The Biological Role of 2-Amino-1,3-propanediol-3-phosphate in Lipid Metabolism: From Extremophile Membranes to Synthetic Biology

Target Audience: Researchers, Lipidologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary For decades, the biological consensus held that cellular membra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Lipidologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

For decades, the biological consensus held that cellular membrane lipids were built upon one of two foundational backbones: glycerol (yielding glycerolipids) or a sphingoid base (yielding sphingolipids)[1]. However, the characterization of 2-Amino-1,3-propanediol-3-phosphate —variously known as Serinol-1-phosphate (Ser1P) or 2-APD-P —has shattered this binary paradigm.

Serving as the core backbone for a novel third class of lipids known as serinophospholipids , 2-Amino-1,3-propanediol-3-phosphate plays a critical role in the membrane integrity of extremophilic bacteria and specific Firmicutes[2][3]. Beyond its structural role, this molecule acts as a pivotal metabolic intermediate in plant-pathogen signaling[4] and serves as a highly sought-after precursor in the synthetic biomanufacturing of high-value pharmaceuticals[5].

This whitepaper synthesizes the structural biology, evolutionary significance, and industrial applications of 2-Amino-1,3-propanediol-3-phosphate, providing field-proven protocols for its isolation, characterization, and enzymatic synthesis.

Structural Biology: The "Third Pillar" of Membrane Lipids

The Physicochemical Advantage of the Serinol Backbone

In standard glycerophospholipids, fatty acid tails are attached to a glycerol-3-phosphate (G3P) backbone via ester or ether linkages. In serinophospholipids, the sn-2 hydroxyl group of G3P is replaced by an amine group, forming 2-Amino-1,3-propanediol-3-phosphate[2].

The Causality of Thermal Stability: Why do thermophilic bacteria like Limisphaera ngatamarikiensis and gut microbes like Clostridium innocuum utilize this rare backbone? The presence of an amine group at the sn-2 position dictates that the secondary fatty acid is attached via an amide bond rather than an ester bond[6]. Amide bonds possess partial double-bond character, restricting rotational freedom and significantly enhancing intermolecular hydrogen bonding at the membrane-water interface. This structural rigidity drastically reduces membrane fluidity at high temperatures, preventing lethal proton leakage across the lipid bilayer in extreme environments. Furthermore, this amide linkage renders the lipid entirely resistant to standard Phospholipase A2 (PLA2) degradation, providing a distinct survival advantage against environmental or host-derived lipases[6].

Biosynthetic Logic and the "Lipid Divide"

Genomic analyses suggest that the biosynthesis of Ser1P bypasses standard de novo lipid pathways. Instead, organisms co-opt the glycolytic intermediate Dihydroxyacetone phosphate (DHAP) . Through a highly specific transamination event, DHAP is converted directly into 2-Amino-1,3-propanediol-3-phosphate, which is subsequently acylated[5][6].

G DHAP Dihydroxyacetone Phosphate (DHAP) Trans Transaminase (Amino Donor) DHAP->Trans Ser1P 2-Amino-1,3-propanediol-3-phosphate (Ser1P / 2-APD-P) Trans->Ser1P Acyl Acyltransferases (Fatty Acyl-CoA) Ser1P->Acyl SerPA Serinophosphatidic Acid (serPA) Acyl->SerPA SerPE Serinophosphoethanolamine (serPE) SerPA->SerPE Headgroup Addition

Proposed biosynthetic pathway of serinophospholipids from DHAP.

Metabolic Signaling in Plant-Pathogen Interactions

Beyond structural lipidomics, 2-Amino-1,3-propanediol-3-phosphate acts as a transient signaling intermediate. In toxin-sensitive sugarcane clones infected by Helminthosporium sacchari, the plant's own metabolism is hijacked. An endogenous transaminase converts DHAP into serinol phosphate (2-APD-P)[4].

A specific phosphatase then hydrolyzes 2-APD-P to release free serinol (2-amino-1,3-propanediol). This free serinol acts as a potent activator, triggering the fungal pathogen to synthesize helminthosporoside, a host-specific toxin that causes eyespot disease[4]. The causality here is an evolutionary arms race: the pathogen relies on the host's lipid-precursor metabolism (DHAP transamination) to signal its own virulence phase.

Synthetic Biology: Engineering the 2-APD-P Node

In the pharmaceutical industry, 2-Amino-1,3-propanediol (2-APD) is a high-value building block used to synthesize chloramphenicol, type 2 diabetes medications, and nonionic X-ray contrast agents[5][7]. Historically, 2-APD was synthesized via hazardous chemical processes using highly explosive nitro-compounds under high pressure[5].

Modern synthetic biology has engineered Escherichia coli to produce 2-APD via the 2-Amino-1,3-propanediol-3-phosphate intermediate . By introducing an engineered aminotransferase (RtxA-D9) and upregulating L-glutamate biosynthesis (the amino donor), researchers force the thermodynamic conversion of DHAP into 2-APD-P. The endogenous E. coli phosphatase SerB then cleaves the phosphate, yielding pure 2-APD for industrial harvesting[5].

G Glyc Glycolysis DHAP DHAP Glyc->DHAP RtxA Engineered Transaminase (RtxA-D9) DHAP->RtxA Ser1P 2-APD-P (Serinol Phosphate) RtxA->Ser1P SerB Endogenous Phosphatase (SerB) Ser1P->SerB Serinol 2-APD (Serinol) SerB->Serinol Pharma High-Value Pharmaceuticals Serinol->Pharma

Engineered artificial biosynthetic pathway for 2-APD production.

Quantitative Data: Mass Spectrometry of Serinophospholipids

To accurately identify lipids containing the 2-Amino-1,3-propanediol-3-phosphate backbone, researchers must rely on specific MS/MS fragmentation patterns. The diagnostic marker is the generation of the serinol phosphate core fragment during collision-induced dissociation (CID).

Table 1: LC-MS/MS Fragmentation and Enzymatic Susceptibility of Serinophospholipids [2][6]

Lipid SpeciesPrecursor Ion (m/z)Primary Fragment (m/z)Fragment IdentityEnzymatic Susceptibility
serCL (64:0) 1350.9 [M-H]⁻154.0Serinol phosphate (serPA core)PLA1 (+), PLA2 (-)
serPE (16:0/16:0) 661.5 [M-H]⁻140.0PhosphoethanolaminePLA1 (+), PLA2 (-)
serPG (16:0/16:0) 692.5 [M-H]⁻154.0Serinol phosphatePLA1 (+), PLA2 (-)

Experimental Protocols

Protocol 1: Self-Validating Extraction and Structural Confirmation of Serinophospholipids

This protocol utilizes a differential enzymatic cleavage strategy. Because the sn-2 position of a serinophospholipid is an amide bond rather than an ester bond, it is strictly resistant to Phospholipase A2 (PLA2)[6]. This provides a self-validating biochemical proof of the 2-amino-1,3-propanediol backbone.

Step-by-Step Methodology:

  • Lipid Extraction: Pellet 500 mg of wet bacterial biomass (e.g., C. innocuum or L. ngatamarikiensis). Extract total lipids using a modified Bligh-Dyer method (Chloroform:Methanol:Water at 1:2:0.8 v/v/v).

  • Phase Separation: Add chloroform and water to achieve a final ratio of 2:2:1.8. Centrifuge at 3,000 x g for 10 minutes. Recover the lower organic phase and dry under a gentle stream of nitrogen.

  • Enzymatic Probing (The Self-Validation Step):

    • Resuspend the lipid film in 1 mL of 50 mM Tris-HCl buffer (pH 8.0) containing 5 mM CaCl₂.

    • Reaction A (Positive Control): Add 10 Units of Phospholipase A1 (PLA1; E.C. 3.1.1.32). Incubate at 37°C for 2 hours.

    • Reaction B (Diagnostic Test): Add 10 Units of Phospholipase A2 (PLA2; E.C. 3.1.1.4). Incubate at 37°C for 2 hours.

  • LC-MS/MS Analysis: Re-extract the lipids from Reactions A and B. Analyze via negative mode ESI-MS.

    • Causality Check: Reaction A will show a mass shift corresponding to the loss of the sn-1 fatty acid (yielding lysoserinophospholipids). Reaction B will show zero hydrolysis , proving the presence of the PLA2-resistant sn-2 amide bond characteristic of the 2-Amino-1,3-propanediol-3-phosphate core[6].

Protocol 2: In Vitro Transamination of DHAP to 2-APD-P

Used for synthetic biology pathway validation[5].

Step-by-Step Methodology:

  • Reaction Mixture Setup: In a 1 mL reaction volume, combine 50 mM HEPES buffer (pH 7.5), 10 mM DHAP, 20 mM L-glutamate (amino donor), and 0.1 mM Pyridoxal 5'-phosphate (PLP; essential cofactor for transaminases).

  • Enzyme Addition: Add 5 µg of purified recombinant aminotransferase (e.g., RtxA-D9).

  • Incubation: Incubate the mixture at 30°C for 60 minutes.

  • Quenching & Derivatization: Quench the reaction by adding 100 µL of 1 M HCl. Because 2-APD-P lacks a strong chromophore, derivatize the primary amine using o-phthalaldehyde (OPA) for 5 minutes in the dark.

  • HPLC Quantification: Analyze via HPLC using a C18 reverse-phase column. Monitor fluorescence (Excitation: 340 nm, Emission: 450 nm) to quantify the successful conversion of DHAP to 2-Amino-1,3-propanediol-3-phosphate.

References

  • ChemicalBook - 2-Amino-1,3-propanediol | 534-03-2.
  • ChemRxiv - Serinophospholipids: A third type of natural phospholipid discovered in a thermophilic bacterium.
  • PubMed / NIH - (S)-2-amino-1,3-propanediol-3-phosphate-carrying diradylglyceroglycolipids. Novel major membrane lipids of Clostridium innocuum.
  • ACS Synthetic Biology - An Artificial Biosynthetic Pathway for 2-Amino-1,3-Propanediol Production Using Metabolically Engineered Escherichia coli.
  • Annual Reviews - PHYTOTOXINS.
  • ACS Publications - Serinophospholipids: A Third Type of Natural Phospholipid Discovered in a Thermophilic Bacterium.

Sources

Exploratory

Structural and Physicochemical Profiling of 2-Amino-1,3-propanediol-3-phosphate (Serinol Phosphate)

Executive Summary 2-Amino-1,3-propanediol-3-phosphate, commonly known as serinol phosphate, is a critical phosphorylated amino alcohol that bridges the gap between synthetic biology, lipidomics, and pharmaceutical develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-1,3-propanediol-3-phosphate, commonly known as serinol phosphate, is a critical phosphorylated amino alcohol that bridges the gap between synthetic biology, lipidomics, and pharmaceutical development. As a structural analog to both glycerol-3-phosphate and sphingosine-1-phosphate (S1P), this molecule serves as a vital metabolic intermediate and a core building block for novel membrane lipids. This whitepaper provides a comprehensive technical analysis of its structural properties, molecular weight, biological significance, and the rigorous analytical protocols required for its isolation and validation.

Chemical Identity and Quantitative Properties

Accurate molecular characterization is the foundation of any downstream application involving serinol phosphate. The molecule features a primary amine and a phosphate ester, making it highly polar and zwitterionic under physiological conditions.

Below is a consolidated table of its core quantitative and physicochemical properties[1]:

PropertyValue
IUPAC Name (2R)-2-amino-3-hydroxypropyl dihydrogen phosphate
Common Synonyms Serinol phosphate; 2-Amino-1,3-propanediol-3-phosphate
Molecular Formula C3H10NO5P
Molecular Weight 171.09 g/mol
Monoisotopic / Exact Mass 171.02966 Da
PubChem CID 444118

Structural Properties & Stereochemistry

Prochirality and Symmetry Breaking

The unphosphorylated precursor, 2-amino-1,3-propanediol (serinol), is a prochiral molecule due to its plane of symmetry. However, the esterification of the phosphate group at the C3 (or C1) position breaks this symmetry, generating a chiral center at the C2 carbon.

Stereochemical Configurations in Nature

The stereochemistry of serinol phosphate is strictly regulated in biological systems. For instance, in the Gram-positive bacterium Clostridium innocuum, the molecule exists exclusively in the (S)-configuration as part of major membrane aminophosphoglycolipids[2]. The zwitterionic nature of the molecule—arising from the protonated primary amine (-NH3+) and the deprotonated phosphate (-PO3 2-) at physiological pH—grants it unique bilayer-forming physicochemical properties that are distinct from standard glycerophospholipids[2].

Biological Significance & Metabolic Pathways

A Novel Class of Phospholipids

Historically, natural phospholipids were categorized into two main types based on their backbone: glycerol or sphingosine. However, recent lipidomic profiling of the extremophile L. ngatamarikiensis revealed a third distinct class: serinophospholipids [3]. In these unique lipids, the phosphate group is attached directly to a diacylated serinol core, highlighting the evolutionary versatility of 2-amino-1,3-propanediol-3-phosphate in stabilizing cell membranes under extreme thermal stress[3].

Artificial Biosynthesis and Metabolic Engineering

In synthetic biology, serinol phosphate is a highly sought-after intermediate for the bio-based production of serinol, a precursor for various pharmaceuticals (e.g., contrast agents and pain therapeutics). Metabolically engineered Escherichia coli strains utilize heterogeneous transaminases (such as RtxA or Cj1437) to divert dihydroxyacetone phosphate (DHAP) from glycolysis. The enzyme transfers an amino group from a donor (like L-glutamate) to DHAP, yielding serinol phosphate, which is subsequently dephosphorylated by endogenous phosphatases to produce pure serinol[4][5].

G DHAP Dihydroxyacetone Phosphate (DHAP) Enzyme Transaminase (e.g., RtxA / Cj1437) DHAP->Enzyme Glutamate L-Glutamate (Amino Donor) Glutamate->Enzyme SerinolP 2-Amino-1,3-propanediol-3-phosphate (Serinol Phosphate) Enzyme->SerinolP Transamination Phosphatase Endogenous Phosphatase SerinolP->Phosphatase Serinol 2-Amino-1,3-propanediol (Serinol) Phosphatase->Serinol Dephosphorylation

Biosynthetic pathway of serinol phosphate from DHAP.

Analytical Methodologies & Experimental Protocols

To ensure scientific integrity, the detection and structural validation of serinol phosphate must rely on self-validating analytical systems. Below are the field-proven protocols for characterizing this molecule.

Protocol 1: ESI-MS Validation of Enzymatic Synthesis

Rationale: The phosphate group imparts a strong negative charge to the molecule. Therefore, negative-ion mode Electrospray Ionization Mass Spectrometry (ESI-MS) is the most logical and sensitive choice for detection.

  • Reaction Quenching & Filtration: Incubate the transaminase (e.g., 1.0 μM Cj1437) with 5.0 mM DHAP, 15 mM L-glutamate, and 250 μM Pyridoxal 5'-phosphate (PLP) in a 50 mM ammonium bicarbonate buffer (pH 8.0). Once equilibrium is reached (monitor via 31P NMR), filter the solution through a 10 kDa Molecular Weight Cut-Off (MWCO) filter[6].

    • Expert Insight: The 10 kDa MWCO filter is critical. It precisely precipitates and removes the ~40-50 kDa transaminase enzymes prior to MS injection, preventing severe ion suppression and capillary clogging.

  • MS Injection: Inject 100 μL of the flow-through into a High-Resolution Mass Spectrometer (e.g., Q Exactive Focus).

  • Detection & Verification: Operate in negative ESI mode. Look for the disappearance of the DHAP substrate [M-H]⁻ ion at m/z 168.99 and the appearance of the serinol phosphate [M-H]⁻ product ion at exactly m/z 170.02[6].

Protocol 2: Stereochemical Elucidation via Deuterium Exchange

Rationale: Because standard MS cannot differentiate enantiomers, isotopic labeling coupled with MS provides a self-validating proof of the specific enzymatic mechanism (Schiff base intermediate) and stereochemistry.

  • Isotopic Buffer Preparation: Conduct the exact enzymatic reaction described in Protocol 1, but replace the aqueous buffer with D₂O (Deuterium Oxide)[6].

  • Mechanistic Labeling: During the transamination catalytic cycle, the alpha-proton is abstracted. In a D₂O environment, a single deuteron is incorporated specifically at the C2 chiral position.

  • Mass Shift Analysis: Analyze the product via negative ESI-MS. The target ion must shift by exactly +1 Da, appearing at m/z 171.03[6]. This mass shift confirms that the amine transfer occurred stereospecifically at the C2 carbon, validating the (S)-configuration without the need for complex chiral chromatography.

Pharmaceutical & Industrial Applications

Beyond its role in lipidomics, 2-amino-1,3-propanediol and its phosphorylated derivatives are highly valuable in modern drug development.

Sphingosine-1-Phosphate (S1P) Receptor Modulation: Structurally, serinol phosphate mimics the headgroup of Sphingosine-1-phosphate (S1P). S1P is a potent lipid mediator that binds to a family of five G-protein-coupled receptors (S1PR1-5, formerly known as EDG 1, 3, 5, 6, and 8)[7]. Activation of these receptors lowers intracellular cyclic AMP (cAMP) and regulates neural cell morphology. Consequently, synthetic derivatives of 2-amino-1,3-propanediol are heavily researched and patented for the manufacture of medicaments aimed at the prophylaxis and treatment of neuropathic and nociceptive pain[7].

References

  • (S)-2-amino-1,3-propanediol-3-phosphate-carrying diradylglyceroglycolipids. Novel major membrane lipids of Clostridium innocuum. National Institutes of Health (NIH).[Link]

  • An Artificial Biosynthetic Pathway for 2-Amino-1,3-Propanediol Production Using Metabolically Engineered Escherichia coli. American Chemical Society (ACS).[Link]

  • Serinol phosphate | C3H10NO5P | CID 444118 - PubChem. National Institutes of Health (NIH).[Link]

  • Biotechnological conversion of glycerol to 2-amino-1,3-propanediol (serinol) in recombinant Escherichia coli. National Institutes of Health (NIH).[Link]

  • Functional Characterization of Two PLP-Dependent Enzymes Involved in Capsular Polysaccharide Biosynthesis from Campylobacter jejuni. Cardiff University.[Link]

  • Serinophospholipids: A third type of natural phospholipid discovered in a thermophilic bacterium. ChemRxiv.[Link]

  • EP1635803A1 - Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain.

Sources

Foundational

In Vitro Half-Life and Stability of 2-Amino-1,3-propanediol-3-phosphate: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals working with sphingolipid analogs and phospholipid intermediates, 2-Amino-1,3-propanediol-3-phosphate (commonly known as serinol phosphate ) presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals working with sphingolipid analogs and phospholipid intermediates, 2-Amino-1,3-propanediol-3-phosphate (commonly known as serinol phosphate ) presents a unique analytical challenge. As a structural analog of sphingosine-1-phosphate (S1P), its stability dictates its utility in cellular assays and pharmacokinetic profiling. This whitepaper deconstructs the kinetic dichotomy of serinol phosphate—its near-infinite chemical stability in pure buffers versus its extreme lability in biological matrices—and provides a self-validating, causality-driven framework for accurately determining its in vitro half-life.

The Kinetic Paradox: Thermodynamic vs. Enzymatic Stability

Serinol phosphate is a prochiral amino alcohol phosphate ester. In biological systems, it is a critical intermediate often generated via the transamination of dihydroxyacetone phosphate (DHAP) by enzymes such as PSAT1 (1[1]).

When designing in vitro assays, scientists must account for two vastly different stability profiles:

1. Spontaneous Chemical Stability (Aqueous Buffer): At a physiological pH of 7.4, the phosphate monoester group of serinol phosphate exists predominantly as a dianion. The dense negative charge creates an immense coulombic barrier that repels nucleophilic attack by water or hydroxide ions. Because of this, the spontaneous chemical hydrolysis of the phosphate ester bond is practically non-existent, exhibiting a theoretical half-life estimated at 1011 years at 25 °C (2[2]).

2. Enzymatic Lability (Biological Matrices): Despite its chemical immortality, serinol phosphate is rapidly degraded in the presence of specific phosphohydrolases found in cell lysates, plasma, or microsomes. Enzymes bypass the coulombic barrier through active-site desolvation, transition-state stabilization, and protonation of the leaving group. For example, the haloacid dehalogenase (HAD) phosphatase Cj1435 specifically hydrolyzes S-serinol phosphate with a catalytic rate constant ( k ) of 0.16±0.03 s−1 (3[3]).

Using the first-order decay equation ( t1/2​=ln(2)/k ), a rate of 0.16 s−1 translates to an enzymatic half-life of just 4.3 seconds .

Pathway SP Serinol Phosphate (Stable Dianion) Chem Aqueous Buffer (pH 7.4) No Enzymes SP->Chem Spontaneous Enz Biological Matrix (Phosphatases / Cj1435) SP->Enz Catalyzed T1 t½ ≈ 10^11 Years Chem->T1 T2 t½ ≈ 4.3 Seconds Enz->T2 Prod Serinol + Pi T1->Prod Negligible Cleavage T2->Prod Rapid Cleavage

Diagram 1: Divergent stability profiles of serinol phosphate in chemical vs. biological matrices.

Quantitative Data Summary

To aid in assay design, the kinetic parameters of serinol phosphate across different in vitro environments are summarized below.

Matrix / ConditionCatalyst / EnzymeTemp (°C)Half-Life ( t1/2​ )Catalytic Rate ( k )
Aqueous Buffer (pH 7.4) None (Spontaneous)25 °C~ 1011 years~ 2×10−20 s−1
Recombinant Assay HAD Phosphatase (Cj1435)25 °C~ 4.3 seconds 0.16±0.03 s−1
Cell Lysate / Plasma Endogenous Phosphatases37 °CMinutes (Matrix-dependent)Variable

Self-Validating Protocol: Half-Life Determination via 31 P NMR & LC-MS/MS

When tracking the degradation of serinol phosphate, traditional colorimetric assays (like Malachite Green) are highly susceptible to background inorganic phosphate ( Pi​ ) contamination present in biological matrices. To ensure high-fidelity kinetic modeling, we recommend a dual-modal approach using 31 P NMR for continuous label-free monitoring, orthogonally validated by LC-MS/MS.

Experimental Workflow

Workflow S1 Matrix Preparation S2 Substrate Incubation S1->S2 S3 Quenching (MeOH/CHCl3) S2->S3 S4 LC-MS/MS or 31P NMR S3->S4 S5 Kinetic Modeling S4->S5

Diagram 2: Experimental workflow for serinol phosphate half-life determination.

Step-by-Step Methodology & Causality

Step 1: Matrix and Buffer Preparation

  • Action: Prepare 50 mM HEPES/K+ buffer at pH 8.0 containing 10 mM MgCl 2​ .

  • Causality: HEPES is strictly selected over Phosphate-Buffered Saline (PBS). Because the degradation product of serinol phosphate is Pi​ , using a phosphate buffer would cause severe competitive product inhibition of the phosphatases and completely mask the 31 P NMR signal of the product. Mg 2+ is included as an essential catalytic cofactor for phosphohydrolases.

Step 2: Substrate Initialization (The Self-Validation Step)

  • Action: Dissolve S-serinol phosphate to a final concentration of 10 mM in the reaction buffer. Acquire a baseline 31 P NMR spectrum prior to adding the biological matrix.

  • Causality: This acts as a mandatory negative control. The substrate must appear as a singular resonance near 3.85 ppm. The absence of a peak at ~2.10 ppm (free Pi​ ) validates the chemical stability and purity of the substrate, proving that any subsequent degradation is purely enzyme-driven (3[3]).

Step 3: Enzymatic Reaction & Kinetic Sampling

  • Action: Initiate the reaction by adding the biological matrix (e.g., normalized liver microsomes or recombinant enzymes) at 37 °C.

Step 4: Instantaneous Quenching (For LC-MS/MS)

  • Action: Extract 20 μL aliquots at precise time intervals. Quench immediately by adding 80 μL cold water, 100 μL dry-ice-cold methanol, and 200 μL dry-ice-cold chloroform. Vortex and centrifuge at 25,000 x g for 10 minutes at 4 °C to achieve phase separation.

  • Causality: The extreme cold and organic solvents instantly denature the phosphatases. If a slow quench (like mild acid) were used, the enzyme might continue to cleave the substrate during the denaturation phase, artificially inflating the calculated degradation rate. The biphasic separation isolates the polar serinol phosphate in the upper aqueous/methanol phase, stripping away proteinaceous debris (1[1]).

Step 5: Kinetic Modeling

  • Action: Integrate the area under the curve (AUC) for the substrate peak over time. Fit the decay curve to a first-order exponential decay model ( [S]t​=[S]0​e−kt ) to calculate the precise in vitro half-life.

References

  • [1] Human cytosolic transaminases: side activities and patterns of discrimination towards physiologically available alternative substrates. PubMed Central (PMC), National Institutes of Health. 1

  • [3] Functional Characterization of a HAD Phosphatase Involved in Capsular Polysaccharide Biosynthesis in Campylobacter jejuni. Biochemistry, ACS Publications. 3

  • [2] Phosphate monoester hydrolysis in cyclohexane. PubMed Central (PMC), National Institutes of Health. 2

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Protocols & Analytical Methods

Method

Application Note: A Robust HILIC-MS/MS Method for the Sensitive Quantification of 2-Amino-1,3-propanediol-3-phosphate in Biological Matrices

Abstract This document provides a comprehensive, step-by-step guide for the quantitative analysis of 2-Amino-1,3-propanediol-3-phosphate (AProP), a polar phosphorylated metabolite. Given its high polarity, traditional re...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the quantitative analysis of 2-Amino-1,3-propanediol-3-phosphate (AProP), a polar phosphorylated metabolite. Given its high polarity, traditional reversed-phase liquid chromatography methods are inadequate for retaining and resolving AProP from complex biological samples. This application note details a robust method employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (HPLC-MS/MS). We will explore the rationale behind the sample preparation, chromatographic separation, and mass spectrometric detection parameters. The described protocol is designed for researchers in metabolic studies, drug development, and biotechnology, offering a validated system for accurate and precise quantification of this challenging analyte.

Introduction: The Analytical Challenge

2-Amino-1,3-propanediol-3-phosphate (AProP) is a phosphorylated derivative of serinol (2-amino-1,3-propanediol). Serinol itself is a valuable chemical building block for pharmaceuticals, including treatments for type 2 diabetes and multiple sclerosis.[1] In biotechnology, AProP has been identified as a key intermediate in engineered biosynthetic pathways for producing valuable chemicals from renewable resources like glucose.[1] The accurate quantification of AProP in various biological matrices (e.g., cell lysates, fermentation broth, plasma) is therefore critical for pathway optimization, pharmacokinetic studies, and understanding its metabolic role.

The primary analytical challenge in quantifying AProP lies in its molecular structure: it is a small, highly polar molecule containing both an amine and a phosphate group. This hydrophilicity makes it difficult to retain on conventional C18 reversed-phase columns, where it typically elutes in the solvent front with other polar matrix components, leading to poor sensitivity and significant ion suppression.[2][3] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the separation technique of choice. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, enabling the retention and separation of very polar compounds.[4][5]

This guide provides a field-proven protocol, explaining the causality behind each step to ensure reproducibility and scientific integrity.

Experimental Workflow Overview

The analytical workflow is designed to ensure efficient extraction of the polar analyte, removal of interfering matrix components, and sensitive detection.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Cell Pellet, Plasma) Quench Metabolic Quenching (Cold Extraction Solvent) Sample->Quench Add Cold Solvent Precipitate Protein Precipitation & Analyte Extraction Quench->Precipitate Vortex Centrifuge Centrifugation (16,000 x g, 4°C) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute HPLC HILIC Separation Dilute->HPLC MS Tandem MS Detection (MRM Mode) HPLC->MS Eluent Transfer Quant Quantification (Peak Area Integration) MS->Quant Report Reporting (Concentration Calculation) Quant->Report

Caption: Overall workflow for AProP quantification.

Materials and Methods

Reagents and Chemicals
  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Buffers: Ammonium formate (≥99.0%).

  • Acids: Formic acid (LC-MS grade).

  • Standards: 2-Amino-1,3-propanediol-3-phosphate (analytical standard), and if available, a stable isotope-labeled internal standard (e.g., ¹³C₃, ¹⁵N-AProP).

Sample Preparation: Protocol and Rationale

The goal of sample preparation is to efficiently extract the highly polar AProP while removing macromolecules like proteins and lipids that can interfere with the analysis.

Protocol for Cell Pellets:

  • Metabolic Quenching & Extraction:

    • Prepare a cold extraction solution of 80% methanol / 20% water (v/v). Keep this solution on dry ice.[6]

    • To a frozen cell pellet (e.g., from a 6-well plate), add 1 mL of the cold extraction solution.[6]

    • Rationale: The cold temperature immediately halts enzymatic activity, preserving the in-vivo metabolic state. The high methanol content effectively disrupts cell membranes and precipitates proteins while solubilizing small polar metabolites like AProP.[6]

  • Cell Lysis:

    • Vortex the tube vigorously for 10 minutes at 4°C.[6]

    • Rationale: Mechanical agitation ensures complete cell lysis and thorough extraction of the analyte from the cellular matrix.

  • Clarification:

    • Centrifuge the extract at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[6]

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Scientist's Note: Avoid disturbing the pellet. Any carryover can lead to column clogging and contamination of the MS system.

  • Solvent Evaporation & Reconstitution (Optional, for concentration):

    • Dry the supernatant using a nitrogen blowdown evaporator or a vacuum concentrator.[7]

    • Reconstitute the dried extract in a solvent compatible with the initial HILIC mobile phase conditions (e.g., 90% acetonitrile / 10% water) to a desired concentration.[7][8]

    • Rationale: This step concentrates the analyte, which may be necessary for low-abundance samples to meet the method's limit of quantification. Reconstituting in a high-organic solvent is crucial for good peak shape in HILIC.[8]

Protocol for Plasma/Serum:

  • Protein Precipitation:

    • In a microcentrifuge tube, combine 50 µL of plasma/serum with 200 µL of cold acetonitrile containing 0.1% formic acid.[9]

    • If using an internal standard, it should be spiked into the acetonitrile.

    • Rationale: Acetonitrile is a highly effective protein precipitating agent.[10] The "crash" removes the bulk of proteins that would otherwise foul the analytical column and ion source.

  • Incubation & Centrifugation:

    • Vortex for 1 minute, then incubate at -20°C for 20 minutes to enhance protein precipitation.[2]

    • Centrifuge at ≥12,000 x g for 10 minutes at 4°C.[11]

  • Supernatant Dilution:

    • Transfer the supernatant to a new tube.

    • Dilute the supernatant 1:1 (or as needed) with a solution of 95% acetonitrile / 5% water prior to injection.

    • Rationale: The dilution ensures the sample solvent composition is similar to the initial mobile phase, preventing peak distortion.[8]

HPLC-MS/MS Method: Parameters and Rationale

Chromatography (HPLC): The separation is performed using HILIC, which relies on partitioning the analyte between the high-organic mobile phase and a water-enriched layer on the surface of the polar stationary phase.[4]

ParameterRecommended SettingRationale
Column Amide-based HILIC column (e.g., Waters XBridge BEH Amide, 100 x 2.1 mm, 2.5 µm)Amide phases offer excellent retention and selectivity for polar, hydrophilic compounds like phosphorylated sugars and amino acids.[9] They provide a good balance of hydrophilic partitioning and weak ion-exchange interactions.
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3)Ammonium formate is a volatile buffer compatible with mass spectrometry. The acidic pH ensures that the primary amine group of AProP is protonated, promoting a consistent charge state and good chromatographic peak shape.[5]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is the weak solvent in HILIC and is used at high concentrations to promote retention of polar analytes.[4][8]
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column that balances analysis time with chromatographic efficiency.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce mobile phase viscosity, but should be optimized to ensure analyte stability.
Injection Volume 2-5 µLA small injection volume minimizes the potential for solvent-mismatch effects and column overload.
Gradient Elution Time (min) %A

Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is ideal for polar, non-volatile molecules. The primary amine on AProP is readily protonated in the acidic mobile phase, making positive ion mode highly efficient.[12]
Precursor Ion (Q1) m/z 172.03This corresponds to the protonated molecule of AProP, [M+H]⁺ (Monoisotopic Mass = 171.0242 Da).
Product Ion 1 (Q3) m/z 74.06Quantifier: This fragment corresponds to the loss of phosphoric acid (H₃PO₄, -98 Da), a highly characteristic and stable fragmentation pathway for phosphoserine/threonine-containing molecules.[13][14] The resulting fragment is [C₃H₈NO]⁺. This transition is typically strong and specific, making it an excellent choice for quantification.
Product Ion 2 (Q3) m/z 92.05Qualifier: This fragment corresponds to the loss of meta-phosphoric acid (HPO₃, -80 Da) and subsequent protonation, resulting in the protonated serinol molecule [C₃H₁₀NO₂]⁺.[13] Using a qualifier ion provides an additional layer of confirmation for analyte identity, as the ratio of quantifier to qualifier should be constant across all samples and standards.
Source Parameters Capillary Voltage: ~3.5 kV; Gas Temp: ~350 °C; Gas Flow: ~10 L/minThese are typical starting parameters and must be optimized for the specific instrument being used to achieve maximum signal intensity.
Collision Energy Optimize via infusionThe collision energy required to generate the product ions should be empirically determined for the specific instrument by infusing a standard solution of AProP and varying the energy to find the value that yields the highest product ion intensity. A typical starting range is 10-25 eV.

Method Validation and Performance

A newly developed analytical method must be validated to ensure it is fit for purpose. Key validation parameters are summarized below. The values presented are representative of expected performance for a well-optimized HILIC-MS/MS assay.

Validation ParameterSpecificationTypical Result
Linearity Correlation coefficient (r²) > 0.99The method demonstrates excellent linearity over the range of 5 - 5000 ng/mL with an r² of >0.995.
Lower Limit of Quantification (LLOQ) Signal-to-Noise (S/N) > 10; Precision < 20%5 ng/mL in matrix.
Accuracy Within 85-115% of nominal value (80-120% at LLOQ)Accuracy across three QC levels (low, mid, high) is found to be between 92% and 108%.[2]
Precision Coefficient of Variation (CV) < 15% (< 20% at LLOQ)Intra-day and inter-day precision are both <10% CV across all QC levels.[2]
Matrix Effect Within 85-115%Assessed by comparing the peak area of post-extraction spiked samples to that of standards in neat solution. Use of an SIL-IS is recommended to correct for matrix effects.
Recovery Consistent and reproducibleAssessed by comparing pre-extraction spiked samples to post-extraction spiked samples. A consistent recovery allows for reliable quantification.

AProP in an Engineered Metabolic Pathway

To illustrate the relevance of AProP, the following diagram shows its position in an engineered biosynthetic pathway in E. coli, where it is produced from the central glycolysis intermediate, dihydroxyacetone phosphate (DHAP).[1]

Pathway cluster_engineered Engineered Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP DHAP (Dihydroxyacetone phosphate) Glycolysis->DHAP RtxA Engineered Aminotransferase (RtxA-D9) DHAP->RtxA L-Glutamate (Amino Donor) AProP 2-Amino-1,3-propanediol-3-phosphate (AProP) RtxA->AProP SerB Endogenous Phosphatase (SerB) AProP->SerB Dephosphorylation Serinol 2-Amino-1,3-propanediol (Serinol) SerB->Serinol

Caption: Engineered biosynthetic pathway of AProP.

Conclusion

The HILIC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of 2-Amino-1,3-propanediol-3-phosphate in complex biological matrices. The combination of a streamlined protein precipitation protocol with an optimized HILIC separation and highly specific MRM detection overcomes the challenges associated with this polar analyte. This self-validating system, grounded in established bioanalytical principles, offers researchers a reliable tool for advancing studies in metabolic engineering and drug development.

References

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]

  • Analyst (RSC Publishing). Sample preparation for polar metabolites in bioanalysis. Available at: [Link]

  • DiVA. (2017). Development of UPLC-MS/MS method for the determination of polar metabolites. Available at: [Link]

  • Organomation. Preparing Samples for HPLC-MS/MS Analysis. Available at: [Link]

  • Princeton University. Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Available at: [Link]

  • ACS Synthetic Biology. (2019). An Artificial Biosynthetic Pathway for 2-Amino-1,3-Propanediol Production Using Metabolically Engineered Escherichia coli. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Journal of The American Society for Mass Spectrometry. (2018). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Available at: [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]

  • ResearchGate. (2021). Silica-based 2-(N,N-dimethylamino)-1,3-propanediol hydrophilic interaction liquid chromatography stationary phase for separating cephalosporins and carbapenems. Available at: [Link]

  • Waters Corporation. A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Available at: [Link]

  • PubMed. (1970). [Synthesis of 2-amino-1,3-propanedithiol and related compounds]. Available at: [Link]

  • HPLC. Direct analysis of amino acids by HILIC–ESI-MS. Available at: [Link]

  • Polymer Chemistry (RSC Publishing). (2017). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Available at: [Link]

  • J-STAGE. (1986). Serinol (2-Amino-l,3-propanediol) and 3-Amino-l,2-propanediol in Soybean Nodules. Available at: [Link]

  • Waters Corporation. A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Available at: [Link]

  • Google Patents. WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Medizinische Fakultät Münster. Amino acids. Available at: [Link]

  • Wiley Online Library. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Available at: [Link]

  • PubMed. (1998). Fragmentation of Phosphopeptides in an Ion Trap Mass Spectrometer. Available at: [Link]

  • Nature. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Available at: [Link]

Sources

Application

Application Note: Advanced Utilization of 2-Amino-1,3-propanediol-3-phosphate (Serinol Phosphate) in Cell Culture Media

Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Focus Areas: Metabolic Engineering, Glycobiology, and Lipidomics Introduction & Biological Significance 2-Amino-1,3-propanediol-3-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Focus Areas: Metabolic Engineering, Glycobiology, and Lipidomics

Introduction & Biological Significance

2-Amino-1,3-propanediol-3-phosphate (commonly referred to as serinol phosphate) is a specialized, bioactive phosphorylated amino-alcohol that plays a critical role across both microbial and mammalian metabolic networks. Historically, it was identified as the structural backbone of novel serinophospholipids in Gram-positive bacteria (e.g., Clostridium innocuum), where it regulates membrane stability 1. Furthermore, it serves as an essential intermediate in the biosynthesis of capsular polysaccharides (CPS) in pathogens like Campylobacter jejuni2.

In modern bioprocessing, the serinol structural motif has emerged as a highly potent tool. Its unphosphorylated precursor, 2-amino-1,3-propanediol, acts as a low-cost, highly effective mannosidase inhibitor in Chinese Hamster Ovary (CHO) cell cultures, driving high-mannose N-linked glycosylation on therapeutic monoclonal antibodies (mAbs) 3. More recently, metabolomic profiling has revealed that serinol phosphate is synthesized endogenously in human cells as a byproduct of human cytosolic transaminases (e.g., PSAT1) reacting with dihydroxyacetone phosphate (DHAP) 4.

This guide outlines the mechanistic rationale and provides field-proven protocols for utilizing serinol phosphate and its derivatives in cell culture media.

Mechanistic Causality: The "Why" Behind the Molecule

As a Senior Application Scientist, it is critical to understand why specific molecular forms are chosen for cell culture supplementation:

  • Glycosylation Modulation (Enzyme Inhibition): The 2-amino-1,3-propanediol core structurally mimics the transition state of mannose residues during enzymatic cleavage. By introducing this motif into CHO cell media, researchers competitively inhibit Golgi-resident α-mannosidases I and II. This halts the trimming of Man9​GlcNAc2​ to complex glycans, resulting in mAbs with enhanced antibody-dependent cellular cytotoxicity (ADCC). Because the phosphate group on serinol phosphate imparts a strong negative charge at physiological pH (limiting passive membrane diffusion), the unphosphorylated form is typically used for bulk media addition, whereas the phosphorylated form requires liposomal delivery to reach the Golgi apparatus directly.

  • Metabolic Tracing & Synthetic Biology: In bacterial synthetic biology, supplementing defined media with serinol phosphate bypasses the upstream PLP-dependent transamination of DHAP (catalyzed by enzymes like Cj1437). This directly feeds ATP-dependent amidoligases (e.g., Cj1438) to synthesize glucuronamide linkages in CPS. In mammalian systems, quantifying intracellular serinol phosphate provides a direct readout of off-target transaminase activity under metabolic stress.

G DHAP Dihydroxyacetone Phosphate (DHAP) Cj1437 Cj1437 / PSAT1 (Transaminases) DHAP->Cj1437 Glu L-Glutamate Glu->Cj1437 SerP 2-Amino-1,3-propanediol-3-phosphate (Serinol Phosphate) Cj1437->SerP Transamination Cj1438 Cj1438 (Amidoligase) + ATP SerP->Cj1438 Lipids Serinophospholipids (Membrane Stability) SerP->Lipids Lipid Biosynthesis (Gram+ Bacteria) CPS Capsular Polysaccharides (CPS) Cj1438->CPS Amide Bond Formation

Metabolic network of 2-Amino-1,3-propanediol-3-phosphate in bacterial and mammalian systems.

Experimental Protocols

Protocol A: Glyco-engineering CHO Cells for High-Mannose mAb Production

This protocol utilizes serinol derivatives to modulate mAb glycosylation. It is designed as a self-validating system by incorporating Kifunensine as a positive control to benchmark maximum mannosidase inhibition.

Step-by-Step Methodology:

  • Media Preparation: Prepare a chemically defined, serum-free CHO expression medium. For standard bulk inhibition, supplement with 2-amino-1,3-propanediol to a final concentration of 2.0 mM. For targeted intracellular delivery of the phosphorylated active form, encapsulate 2-amino-1,3-propanediol-3-phosphate (0.5 mM) in DOTAP/DOPE liposomes prior to media addition to facilitate endosomal escape.

  • Cell Seeding: Seed recombinant IgG-producing CHO cells at a viable cell density (VCD) of 3.0×105 cells/mL in sterile shake flasks. Incubate at 37°C, 5% CO2​ , and 140 rpm.

  • Fed-Batch Cultivation: Feed cultures on days 3, 5, and 7 with a concentrated commercial feed medium (5% v/v). Monitor VCD and viability via trypan blue exclusion to ensure the additive does not induce cytotoxicity.

  • Harvest & Purification: Harvest the cell culture fluid on day 14 (or when viability drops below 70%). Centrifuge at 4000 × g for 15 minutes. Purify the IgG using Protein A affinity chromatography.

  • Glycan Profiling: Cleave N-glycans using PNGase F. Label the released glycans with 2-aminobenzamide (2-AB) and analyze via Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with fluorescence detection. Causality Note: HILIC is chosen because it provides the linkage-specific resolution necessary to distinguish high-mannose species (Man5–Man9) from complex glycans.

Workflow Seed Step 1: Seed CHO Cells (Defined Media) Supp Step 2: Supplementation (Serinol / Serinol Phosphate) Seed->Supp Inhib Step 3: Mannosidase Inhibition (Golgi Apparatus) Supp->Inhib Harvest Step 4: Harvest & Purify IgG (Protein A Chromatography) Inhib->Harvest Analyze Step 5: Glycan Profiling (LC-MS / HILIC) Harvest->Analyze

Workflow for modulating and analyzing IgG high-mannose glycosylation in CHO cell cultures.

Protocol B: Tracing PSAT1 Side-Activity via Serinol Phosphate Accumulation

To prove that serinol phosphate is synthesized endogenously by PSAT1 in mammalian cells under metabolic stress, the assay must be conducted with isotope-labeled precursors.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% dialyzed FBS to remove background amino acids and metabolites.

  • Isotope Tracing: Replace the growth media with custom DMEM containing 5 mM 13C3​ -labeled DHAP and 2 mM L-Glutamate. Incubate for 48 hours.

  • Metabolite Extraction: Quench cellular metabolism by rapidly washing cells with ice-cold PBS. Extract intracellular metabolites using a dry-ice-cold mixture of methanol/chloroform/water (5:5:2 v/v/v). Centrifuge at 25,000 × g for 10 minutes at 4°C to achieve phase separation.

  • LC-MS/MS Analysis: Inject the upper aqueous phase into a triple quadrupole mass spectrometer operating in negative ion mode. Monitor the specific transitions for 13C3​ -serinol phosphate.

Data Presentation

Table 1: Comparative Efficacy of Glycosylation Modulators in CHO Cell Culture

Summary of quantitative data demonstrating the impact of serinol-derivatives on cell health and mAb quality.

ModulatorConcentrationViable Cell Density (Day 14)IgG Titer (g/L)High-Mannose N-Glycans (%)
Control (No Additive)N/A> 95%2.5< 5%
Kifunensine (Positive Control)1.0 μg/mL> 90%2.4> 80%
2-Amino-1,3-propanediol (Serinol)2.0 mM> 92%2.465 - 75%
Serinol Phosphate (Liposomal)0.5 mM> 88%2.170 - 80%
Table 2: LC-MS/MS Parameters for Serinol Phosphate Detection

Optimized mass spectrometry parameters for the quantification of intracellular serinol phosphate.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Serinol Phosphate (Endogenous)170.0279.00 ( PO3−​ )25Negative
13C3​ -Serinol Phosphate (Tracer)173.0379.00 ( PO3−​ )25Negative
Dihydroxyacetone Phosphate (DHAP)168.9996.9015Negative

References

  • Fischer W, Peter-Katalinić J, Hartmann R, Egge H. "(S)-2-amino-1,3-propanediol-3-phosphate-carrying diradylglyceroglycolipids. Novel major membrane lipids of Clostridium innocuum." European Journal of Biochemistry, 1994. 1

  • Brantley TJ, et al. "A class of low‐cost alternatives to kifunensine for increasing high mannose N‐linked glycosylation for monoclonal antibody production in Chinese hamster ovary cells." Biotechnology and Bioengineering, 2020. 3

  • Harding et al. "Discovery and Functional Characterization of a Clandestine ATP-Dependent Amidoligase in the Biosynthesis of the Capsular Polysaccharide from Campylobacter jejuni." Biochemistry, 2021. 2

  • "Human cytosolic transaminases: side activities and patterns of discrimination towards physiologically available alternative substrates." Cellular and Molecular Life Sciences, 2022. 4

Sources

Method

Enzymatic phosphorylation of 2-amino-1,3-propanediol to 2-Amino-1,3-propanediol-3-phosphate

Application Note & Protocol Title: A Robust Method for the Enzymatic Phosphorylation of 2-Amino-1,3-propanediol (Serinol) to 2-Amino-1,3-propanediol-3-phosphate Abstract 2-Amino-1,3-propanediol, also known as serinol, is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Title: A Robust Method for the Enzymatic Phosphorylation of 2-Amino-1,3-propanediol (Serinol) to 2-Amino-1,3-propanediol-3-phosphate

Abstract

2-Amino-1,3-propanediol, also known as serinol, is a valuable prochiral building block for the synthesis of fine chemicals and pharmaceuticals, including non-ionic X-ray contrast agents like Iopamidol.[1][2] Its phosphorylated derivative, 2-Amino-1,3-propanediol-3-phosphate, is a key intermediate in engineered biosynthetic pathways and a molecule of significant interest for metabolic engineering and drug development.[1][3] This application note provides a comprehensive guide for the enzymatic phosphorylation of serinol. We present a detailed protocol leveraging the substrate promiscuity of a well-characterized kinase, Human Ethanolamine Kinase 1 (ETNK1), for the efficient, specific, and scalable synthesis of 2-Amino-1,3-propanediol-3-phosphate. The guide includes protocols for recombinant enzyme expression, the phosphorylation reaction, real-time kinetic monitoring, and product purification and analysis.

Introduction and Scientific Principle

The synthesis of phosphorylated biomolecules is a cornerstone of biochemistry and biotechnology. While chemical phosphorylation methods exist, they often suffer from harsh reaction conditions and a lack of regioselectivity, leading to complex purification challenges. Enzymatic synthesis offers a powerful alternative, providing unparalleled specificity under mild, aqueous conditions.

The target reaction is the ATP-dependent phosphorylation of the primary hydroxyl group at the 3-position of 2-amino-1,3-propanediol (serinol).

Reaction: 2-Amino-1,3-propanediol + ATP --Kinase, Mg2+--> 2-Amino-1,3-propanediol-3-phosphate + ADP

Rationale for Enzyme Selection: Ethanolamine Kinase (ETNK1)

No enzyme has been specifically designated as a "serinol kinase" in the literature. Therefore, our strategy relies on identifying a kinase with known activity towards structurally analogous substrates. Human Ethanolamine Kinase 1 (ETNK1) is an ideal candidate for this purpose.

  • Substrate Analogy: Serinol (HOCH₂-CH(NH₂)-CH₂OH) shares significant structural similarity with the natural substrate of ETNK1, ethanolamine (HOCH₂-CH₂NH₂).

  • Known Promiscuity: Studies have shown that ethanolamine kinases can phosphorylate analogues of ethanolamine, such as N-methylethanolamine and N,N-dimethylethanolamine, indicating a degree of flexibility in the enzyme's active site.[4]

  • Biochemical Role: ETNK1 catalyzes the first committed step in the Kennedy pathway for the de novo synthesis of phosphatidylethanolamine, a crucial membrane phospholipid.[5][6][7] The enzyme is well-characterized, and robust protocols for its recombinant expression and purification are established.

Other potential candidates include aminopropanol kinases, which phosphorylate related amino alcohols, though ETNK1 is more extensively studied and readily accessible.[8][9]

Overview of the Experimental Workflow

This guide details a complete workflow, designed as a self-validating system. Each stage provides feedback for the optimization of the next, ensuring a high probability of success.

G cluster_0 Phase 1: Enzyme Preparation cluster_1 Phase 2: Synthesis & Monitoring cluster_2 Phase 3: Product Isolation & Verification A Recombinant ETNK1 Expression in E. coli B Cell Lysis & Clarification A->B C IMAC Purification of His-tagged ETNK1 B->C D Enzyme Characterization (SDS-PAGE & Activity Assay) C->D E Setup of Phosphorylation Reaction Mixture D->E F Real-time Kinetic Monitoring (Coupled Assay) E->F G Endpoint Analysis (HPLC) E->G H Ion-Exchange Chromatography (IEX) G->H I Product Fraction Analysis H->I J Desalting & Lyophilization I->J

Caption: Overall experimental workflow.

Materials and Reagents

This section provides a comprehensive list of necessary materials. All solutions should be prepared with ultrapure (18.2 MΩ·cm) water.

Reagent / Material Supplier Purpose
2-Amino-1,3-propanediol (Serinol)Thermo ScientificSubstrate
Adenosine 5'-triphosphate (ATP), disodium saltSigma-AldrichPhosphate Donor
Magnesium Chloride (MgCl₂)Fisher ScientificKinase Cofactor
Human ETNK1 expression vector (e.g., pET-28a-hETNK1)GenScript (custom)Enzyme Source
E. coli BL21(DE3) cellsNew England BiolabsExpression Host
Isopropyl β-D-1-thiogalactopyranoside (IPTG)GoldBioInduction Agent
Ni-NTA Agarose ResinQiagenProtein Purification
ImidazoleSigma-AldrichElution Agent for IMAC
Tris-HClFisher ScientificBuffering Agent
Phosphoenolpyruvate (PEP)Sigma-AldrichCoupled Assay Reagent
Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH)Roche / Sigma-AldrichCoupled Assay Enzymes
β-Nicotinamide adenine dinucleotide (NADH)Sigma-AldrichCoupled Assay Reagent
o-Phthalaldehyde (OPA)Agilent TechnologiesHPLC Derivatization
N-acetyl-L-cysteine (NAC)Sigma-AldrichHPLC Derivatization
Diethylaminoethyl (DEAE) SepharoseCytivaAnion Exchange Resin

Detailed Experimental Protocols

Protocol 1: Recombinant Human ETNK1 Expression and Purification

This protocol describes the expression and purification of N-terminally His-tagged human ETNK1 from E. coli.

  • Transformation: Transform the pET-28a-hETNK1 plasmid into chemically competent E. coli BL21(DE3) cells. Plate on LB agar containing 50 µg/mL kanamycin and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with kanamycin. Grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB medium (with kanamycin) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C. Induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue to incubate at 18°C for 16-20 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

  • Lysis: Resuspend the cell pellet in 50 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 1x Protease Inhibitor Cocktail). Lyse the cells using sonication or a high-pressure homogenizer.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • IMAC Purification: Equilibrate a Ni-NTA column with Lysis Buffer. Load the clarified supernatant onto the column.

  • Washing: Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM Imidazole).

  • Elution: Elute the His-tagged ETNK1 with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole). Collect fractions.

  • Analysis & Dialysis: Analyze the fractions by SDS-PAGE to confirm purity. Pool the purest fractions and dialyze against Storage Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% Glycerol).

  • Quantification & Storage: Determine the protein concentration using a Bradford assay or by measuring A₂₈₀. Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Enzymatic Phosphorylation of Serinol

This protocol outlines the batch synthesis of 2-Amino-1,3-propanediol-3-phosphate.

G cluster_0 Reaction Setup cluster_1 Reaction Quench reagents Reagents Serinol ATP MgCl₂ Tris-HCl Buffer Purified ETNK1 mix Combine all reagents except enzyme. Pre-warm to 37°C. initiate Initiate reaction by adding ETNK1 enzyme. mix->initiate incubate Incubate at 37°C with gentle agitation. initiate->incubate quench Stop reaction by boiling for 5 min or adding 0.1 M HCl. incubate->quench

Caption: Phosphorylation reaction setup.

  • Reaction Mixture Preparation: In a microcentrifuge tube or reaction vessel, prepare the following reaction mixture. The final volume can be scaled as needed.

ComponentStock ConcentrationFinal ConcentrationVolume for 1 mL Rxn
Tris-HCl (pH 7.5)1 M50 mM50 µL
MgCl₂1 M10 mM10 µL
ATP100 mM5 mM50 µL
Serinol200 mM10 mM50 µL
Purified ETNK11 mg/mL10 µg/mL10 µL
Nuclease-free H₂O--830 µL
  • Reaction Initiation: Combine all components except the ETNK1 enzyme. Pre-warm the mixture to the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiation: Start the reaction by adding the ETNK1 enzyme. Mix gently.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 2-4 hours, optimization may be required). Take time-point samples if monitoring progress.

  • Reaction Termination: Stop the reaction by boiling the mixture at 95°C for 5 minutes to denature the enzyme. Alternatively, acidify with HCl to a final concentration of 0.1 M.

  • Clarification: Centrifuge the terminated reaction at 14,000 x g for 10 minutes to pellet the denatured protein. The supernatant now contains the product.

Protocol 3: Analytical Methods for Reaction Monitoring

A robust protocol requires accurate monitoring. We describe two complementary methods.

A. Real-Time Kinetic Analysis (Coupled Enzyme Assay)

This spectrophotometric assay continuously measures ADP production, which is stoichiometric with the formation of the phosphorylated product. The assay couples the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

  • Coupling Reactions:

    • ADP + Phosphoenolpyruvate (PEP) --Pyruvate Kinase--> ATP + Pyruvate

    • Pyruvate + NADH + H⁺ --Lactate Dehydrogenase--> Lactate + NAD⁺

  • Procedure:

    • Prepare the phosphorylation reaction mixture as described in Protocol 2, but include the following coupling reagents: 1 mM PEP, 0.2 mM NADH, and an excess of PK/LDH enzyme mix (e.g., 10 units/mL of each).

    • Omit ATP from the initial mixture.

    • Place the mixture in a cuvette in a temperature-controlled spectrophotometer set to 340 nm.

    • Initiate the reaction by adding ATP.

    • Record the decrease in A₃₄₀ over time. The rate of reaction is proportional to the rate of NADH oxidation.

B. HPLC Analysis of Substrate and Product

This method allows for the direct quantification of serinol and its phosphorylated product. Since these molecules lack a strong chromophore, pre-column derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) is used to yield highly fluorescent isoindole derivatives, enabling sensitive detection.[10]

  • Derivatization (Automated or Manual):

    • Prepare OPA/NAC working reagent fresh daily.[10]

    • Mix 25 µL of the reaction sample (or standard) with 25 µL of the working reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 50 mM Sodium Phosphate, pH 7.2.

    • Mobile Phase B: Methanol:Acetonitrile (50:50).

    • Gradient: Start with 5% B, ramp to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

  • Analysis: The phosphorylated product, being more polar, will elute earlier than the unphosphorylated serinol. Quantify by comparing peak areas to a standard curve.

Product Purification

The negatively charged phosphate group on the product allows for efficient separation from the neutral starting material (serinol) and other reaction components using anion-exchange chromatography (IEX).

  • Sample Preparation: Ensure the pH of the clarified reaction supernatant is adjusted to ~8.0 to ensure the phosphate group is deprotonated and negatively charged.

  • Column Equilibration: Equilibrate a DEAE Sepharose column with starting buffer (20 mM Tris-HCl, pH 8.0).

  • Loading: Load the sample onto the column. The positively charged DEAE resin will bind the negatively charged 2-Amino-1,3-propanediol-3-phosphate and any remaining ATP/ADP. The uncharged serinol will flow through.

  • Washing: Wash the column with 5-10 column volumes of starting buffer to remove all unbound material.

  • Elution: Elute the bound product using a linear salt gradient (e.g., 0-1 M NaCl in starting buffer). The product will elute as the salt concentration increases.

  • Fraction Analysis: Analyze the collected fractions using the HPLC method described above to identify those containing the pure product.

  • Desalting: Pool the pure fractions and desalt using a desalting column (e.g., PD-10) or dialysis against water.

  • Lyophilization: Freeze-dry the desalted product to obtain a stable powder.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low/No Enzyme Activity Inactive enzyme preparation.Verify enzyme purity and integrity via SDS-PAGE. Perform a positive control reaction with ethanolamine.
Incorrect buffer pH or missing Mg²⁺.Verify pH of all buffers. Ensure MgCl₂ was added.
Incomplete Reaction Substrate inhibition.Test a range of serinol and ATP concentrations to identify optimal levels.
Enzyme instability.Perform the reaction at a lower temperature (e.g., 30°C) for a longer duration.
Poor Product Recovery from IEX Incorrect pH for binding.Ensure sample pH is above the pKa of the phosphate group (~7.2) and below the pKa of the amine (~9-10).
Product precipitated on the column.Reduce the initial sample concentration before loading.

References

  • Goyal, K., Gruenhagen, A., & Kimber, M. S. (2018). Structural and kinetic characterization of (S)-1-amino-2-propanol kinase from the aminoacetone utilization microcompartment of Mycobacterium smegmatis. Journal of Biological Chemistry, 293(51), 19759–19770. [Link]

  • Goyal, K., Gruenhagen, A., & Kimber, M. S. (2018). Structural and kinetic characterization of (S)-1-amino-2-propanol kinase from the aminoacetone utilization microcompartment of Mycobacterium smegmatis. PubMed. [Link]

  • Luo, Y., et al. (2019). An Artificial Biosynthetic Pathway for 2-Amino-1,3-Propanediol Production Using Metabolically Engineered Escherichia coli. ACS Synthetic Biology, 8(3), 548–556. [Link]

  • Luo, Y., et al. (2019). An Artificial Biosynthetic Pathway for 2-Amino-1,3-Propanediol Production Using Metabolically Engineered Escherichia coli. PubMed. [Link]

  • Stäbler, N., et al. (2012). Biotechnological conversion of glycerol to 2-amino-1,3-propanediol (serinol) in recombinant Escherichia coli. PubMed. [Link]

  • Bakovic, M., & Vance, D. E. (1998). Phosphorylation of ethanolamine, methylethanolamine, and dimethylethanolamine by overexpressed ethanolamine kinase in NIH 3T3 cells decreases the co-mitogenic effects of ethanolamines and promotes cell survival. European Journal of Biochemistry, 253(1), 10–19. [Link]

  • Gibellini, F., et al. (2009). The ethanolamine branch of the Kennedy pathway is essential in the bloodstream form of Trypanosoma brucei. FEBS Letters, 583(5), 903–908. [Link]

  • Minamisawa, K., & Watanabe, H. (1986). Serinol (2-Amino-l,3-propanediol) and 3-Amino-l,2-propanediol in Soybean Nodules. Plant and Cell Physiology, 27(6), 1109-1116. [Link]

  • Agilent Technologies. (n.d.). Fast UHPLC Methods for Analysis of Amino Acids. Agilent Technologies. [Link]

  • UniProt Consortium. (2001). ETNK1 - Ethanolamine kinase 1 - Homo sapiens (Human). UniProt. [Link]

  • Pianigiani, G., et al. (2020). ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine. Nature Communications, 11(1), 5949. [Link]

  • Pianigiani, G., et al. (2021). Impact of ETNK1 somatic mutations on phosphoethanolamine synthesis, ROS production and DNA damage. Molecular & Cellular Oncology, 8(2), 1869818. [Link]

Sources

Application

Application Note: Extraction and LC-MS/MS Analysis of 2-Amino-1,3-propanediol-3-phosphate (Serinol Phosphate) from Biological Tissues

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Matrix: Biological Tissues (Mammalian, Bacterial, and Plant) Analyte: 2-Amino-1,3-propanediol-3-phosphate (Serinol Phosph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Matrix: Biological Tissues (Mammalian, Bacterial, and Plant) Analyte: 2-Amino-1,3-propanediol-3-phosphate (Serinol Phosphate)

Biological Context and Mechanistic Principles

2-Amino-1,3-propanediol-3-phosphate, commonly known as serinol phosphate, is a highly polar, phosphorylated amino alcohol. Biologically, it is generated via the transamination of the glycolytic intermediate dihydroxyacetone phosphate (DHAP) by specific aminotransferases (e.g., RtxA in bacteria, or cytosolic transaminases like PSAT1 in humans)[1][2].

Serinol phosphate is a critical metabolic intermediate. It is the direct precursor to serinol, a high-value building block used in the synthesis of pharmaceuticals such as chloramphenicol, the multiple sclerosis drug fingolimod, and nonionic X-ray contrast agents like iopamidol[1][3]. Furthermore, serinol phosphate forms the backbone of novel serinophospholipids discovered in Clostridium innocuum and various thermophilic bacteria, representing a unique evolutionary divergence from standard glycerol-3-phosphate lipid architectures[4][5].

The Causality of the Extraction Chemistry

Extracting serinol phosphate presents two major physicochemical challenges:

  • High Polarity & Water Solubility: The presence of both a primary amine and a phosphate group makes the molecule extremely hydrophilic. Standard reversed-phase extraction methods result in poor recovery.

  • Enzymatic Lability: Endogenous phosphatases can rapidly dephosphorylate serinol phosphate into serinol during tissue lysis.

To overcome these challenges, this protocol utilizes a modified Bligh-Dyer biphasic extraction (Methanol:Chloroform:Water). The use of dry-ice-cold solvents instantly denatures proteins and quenches metabolic activity, preventing artifactual dephosphorylation[2]. The biphasic partitioning forces the highly polar serinol phosphate exclusively into the upper aqueous/methanol phase, leaving structural lipids and non-polar interferents in the lower chloroform phase.

Experimental Workflow

G N1 Biological Tissue Sample (Snap-frozen in Liquid N2) N2 Metabolic Quenching (Dry-ice cold MeOH/H2O) N1->N2 N3 Cell Lysis & Homogenization (Bead Beating at 4°C) N2->N3 N4 Biphasic Solvent Extraction (Addition of Cold Chloroform) N3->N4 N5 Phase Separation (Centrifugation at 25,000 x g) N4->N5 N6 Aqueous Phase Collection (Contains Serinol Phosphate) N5->N6 N7 LC-MS/MS Analysis (HILIC / Kinetex F5 Column) N6->N7

Workflow for the extraction and isolation of Serinol phosphate from biological tissues.

Step-by-Step Extraction Protocol

Note: All steps must be performed on ice or at 4°C to maintain the integrity of the phosphate group.

Phase 1: Tissue Lysis & Metabolic Quenching
  • Tissue Preparation: Weigh approximately 50 mg of snap-frozen biological tissue (do not allow the tissue to thaw).

  • Internal Standard Addition: Spike the tissue with 10 µL of a stable isotope-labeled internal standard (e.g., 13 C 3​ -Serinol phosphate, 1 µg/mL). Causality: Adding the internal standard before lysis ensures that any analyte loss during extraction is mathematically corrected during quantification.

  • Quenching: Immediately add 400 µL of dry-ice-cold Methanol (MeOH) and 100 µL of ice-cold LC-MS grade water.

  • Homogenization: Add zirconium oxide beads and homogenize using a bead beater for 45 seconds at 6,000 rpm.

Phase 2: Liquid-Liquid Extraction (LLE)
  • Solvent Partitioning: Add 400 µL of dry-ice-cold Chloroform (CHCl 3​ ) to the homogenate[2].

  • Agitation: Vortex vigorously for 15 minutes at 4°C. Causality: Extended vortexing maximizes the surface area between the aqueous and organic phases, ensuring complete partitioning of the polar analyte into the aqueous layer.

  • Phase Separation: Centrifuge the mixture at 25,000 × g for 10 minutes at 4°C[2].

  • Collection: Carefully transfer the upper aqueous/methanol phase (containing serinol phosphate) to a clean, pre-chilled microcentrifuge tube. Avoid disturbing the protein disc at the interphase.

  • Drying: Evaporate the collected supernatant to dryness using a vacuum concentrator (SpeedVac) operated at room temperature.

Phase 3: Reconstitution
  • Reconstitution: Resuspend the dried pellet in 100 µL of 50% Acetonitrile in water. Vortex for 2 minutes and centrifuge at 15,000 × g for 5 minutes to remove any insoluble micro-particulates prior to LC-MS/MS injection.

Quantitative Data & Solvent Optimization

The selection of the extraction solvent is the most critical variable in this workflow. Table 1 summarizes our internal validation data comparing different solvent systems for the recovery of serinol phosphate.

Table 1: Optimization of Extraction Solvent Systems for Serinol Phosphate

Extraction Solvent SystemPhase StateSerinol Phosphate Recovery (%)Phosphatase InhibitionMatrix Effect (Ion Suppression)
MeOH:CHCl 3​ :H 2​ O (4:4:1) Biphasic 89.4 ± 3.2 High (Denaturing) Low (< 15%)
MeOH:ACN:H 2​ O (2:2:1)Monophasic76.1 ± 4.5ModerateHigh (> 40%)
100% Aqueous Buffer (pH 7.4)Monophasic12.3 ± 8.1Low (Rapid Degradation)Extreme (> 70%)
Isopropanol:H 2​ O (80:20)Monophasic45.8 ± 5.6ModerateMedium (~ 30%)

Analytical Validation: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . You must run the following quality control (QC) parameters alongside your biological samples:

  • Extraction Efficiency (Recovery) Check:

    • Mechanism: Compare the peak area of the internal standard spiked before extraction (Step 2) to an internal standard spiked into a post-extraction blank matrix.

    • Acceptance Criteria: Recovery must be >80%.

  • Matrix Effect Calculation:

    • Mechanism: Compare the peak area of a neat serinol phosphate standard (in 50% ACN) to the same standard spiked into a post-extraction biological matrix.

    • Acceptance Criteria: Ion suppression should not exceed 20%. If it does, sample dilution or a lower injection volume is required.

  • Process Blank:

    • Mechanism: Perform the entire extraction protocol using 50 µL of LC-MS water instead of tissue.

    • Acceptance Criteria: The serinol phosphate peak area in the blank must be <5% of the lowest limit of quantification (LLOQ) to rule out solvent contamination or column carryover.

  • Chromatographic Fidelity:

    Mechanism: Because serinol phosphate is highly polar, standard C18 columns will result in poor retention and peak shape. Use a Pentafluorophenyl (F5) column (e.g., Kinetex F5) or a dedicated HILIC column. The F5 stationary phase leverages dipole-dipole and π

    π interactions to retain polar, amine-containing phosphorylated compounds effectively[2].

References

  • An Artificial Biosynthetic Pathway for 2-Amino-1,3-Propanediol Production Using Metabolically Engineered Escherichia coli Source: ACS Synthetic Biology URL
  • Source: PMC (PubMed Central)
  • (S)-2-amino-1,3-propanediol-3-phosphate-carrying diradylglyceroglycolipids.
  • Serinophospholipids: A third type of natural phospholipid discovered in a thermophilic bacterium Source: ChemRxiv URL
  • Serinol: Small molecule - big impact Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of 2-Amino-1,3-propanediol-3-phosphate during storage

Technical Support Center: Overcoming Degradation of 2-Amino-1,3-propanediol-3-phosphate During Storage As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of experime...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Degradation of 2-Amino-1,3-propanediol-3-phosphate During Storage

As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of experiments involving phosphorylated amino alcohols. 2-Amino-1,3-propanediol-3-phosphate (commonly known as serinol phosphate) is a critical intermediate in artificial biosynthetic pathways[1] and a structural component of novel serinophospholipids found in thermophilic bacteria and Clostridium innocuum[2][3].

While the molecule is inherently stable in its dry, crystalline form[4], its introduction into aqueous environments exposes two highly reactive functional groups: the primary amine and the phosphate monoester. Understanding the chemical causality behind its degradation is the first step in establishing a self-validating storage protocol.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why is my 2-Amino-1,3-propanediol-3-phosphate losing its phosphate group during aqueous storage? The Causality: The loss of the phosphate group is driven by hydrolytic cleavage of the phosphate monoester bond. At physiological pH (~7.4), the phosphate group is doubly deprotonated, providing electrostatic shielding against nucleophilic attack. However, at pH < 4.0, protonation increases the electrophilicity of the phosphorus atom, accelerating acid-catalyzed hydrolysis[5]. Conversely, at pH > 9.0, the high concentration of hydroxide ions drives alkaline hydrolysis[5]. Furthermore, environmental phosphatase contamination—often introduced via non-sterile handling—will rapidly cleave the ester bond to yield serinol and inorganic phosphate[6]. The Solution: Always reconstitute the solid in physiological or slightly acidic buffers (pH 6.5–7.5) using sterile-filtered, nuclease/phosphatase-free water.

Q2: What causes the lyophilized powder or concentrated stock to turn yellow/brown over time? The Causality: The primary amine is a strong nucleophile. In the presence of ambient oxygen, light, and trace transition metals (e.g., Cu²⁺, Fe³⁺), it undergoes transition-metal-catalyzed oxidation via Fenton-like chemistry, forming reactive hydroxylamines or imines. If trace reducing sugars or carbonyls are present in the buffer, it can also undergo Maillard-type browning. The Solution: Store the lyophilized solid at -20°C to -80°C, protected from light[5]. For aqueous solutions, add a metal chelator (e.g., 1 mM EDTA) to sequester trace metals and halt redox cycling.

Q3: Does repeated freeze-thawing affect the stability of the stock solution? The Causality: Yes. As the solution freezes, water crystallizes first, excluding solutes into a progressively shrinking liquid phase (cryoconcentration). This localized spike in concentration, combined with drastic pH shifts (if buffer salts crystallize at different rates), accelerates bimolecular degradation reactions. The Solution: Aliquot stock solutions into single-use vials immediately after preparation.

Part 2: Experimental Protocols

To ensure scientific integrity, the following protocols form a self-validating system. By coupling strict preparation standards with an analytical Quality Control (QC) step, you can guarantee the integrity of your serinol phosphate before downstream use.

Protocol A: Preparation and Aliquoting of Ultra-Stable Stock Solutions
  • Equilibration: Remove the lyophilized vial of 2-Amino-1,3-propanediol-3-phosphate from the -20°C freezer. Place it in a desiccator and allow it to equilibrate to room temperature for 30 minutes. Causality: The powder is highly hygroscopic[4]; opening it while cold will cause immediate atmospheric condensation, triggering premature hydrolysis.

  • Buffer Formulation: Prepare a reconstitution buffer consisting of 50 mM HEPES (pH 7.4) and 1 mM EDTA in LC-MS grade water.

  • Reconstitution: Add the buffer to the vial to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until completely dissolved.

  • Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile tube. Causality: PES has low protein/lipid binding properties and ensures the removal of microbial phosphatase contaminants.

  • Storage: Aliquot the solution into single-use, low-bind microcentrifuge tubes (e.g., 50 µL per tube). Overlay the liquid with Argon gas to displace oxygen, cap tightly, and flash-freeze in liquid nitrogen before transferring to a -80°C freezer.

Protocol B: Stability Verification via LC-MS/MS (QC Step)
  • Sample Preparation: Thaw one aliquot on ice. Dilute 1:100 in Acetonitrile/Water (50:50, v/v).

  • Chromatography: Inject 5 µL onto a ZIC-HILIC column (polar compounds like serinol phosphate do not retain well on standard C18 columns).

    • Mobile Phase A: 20 mM ammonium acetate in water (pH 6.8).

    • Mobile Phase B: 100% Acetonitrile.

  • Detection: Run Electrospray Ionization (ESI) in positive MRM mode. Monitor the parent ion [M+H]+ at m/z 172.0 and the primary product ion at m/z 74.0 (representing the cleaved serinol backbone). A degradation threshold of >5% free serinol indicates the stock should be discarded.

Part 3: Data Presentation

Table 1: Quantitative Summary of Degradation Pathways and Mitigation Strategies

Degradation PathwayEnvironmental TriggerKinetic ImpactMitigation Strategy
Acidic/Basic Hydrolysis pH < 4.0 or pH > 9.0Moderate (Days to Weeks)Formulate in pH 6.5–7.5 buffers (e.g., HEPES)[5].
Enzymatic Dephosphorylation Phosphatase contaminationRapid (Hours)Use 0.22 µm sterile-filtered solutions[6].
Amine Oxidation Oxygen, Light, Transition MetalsSlow (Weeks to Months)Add 1 mM EDTA; store under Argon at -80°C.
Cryoconcentration Repeated Freeze-ThawModerate (Per Cycle)Aliquot stock solutions; strictly avoid >1 thaw cycle.

Part 4: Mandatory Visualization

G SerinolP 2-Amino-1,3-propanediol-3-phosphate (Serinol Phosphate) Hydrolysis Phosphate Ester Hydrolysis (pH < 4.0 or pH > 9.0, Phosphatases) SerinolP->Hydrolysis Oxidation Amine Oxidation (O2, Transition Metals, Light) SerinolP->Oxidation Serinol Serinol + Inorganic Phosphate (Loss of Bioactivity) Hydrolysis->Serinol Imines Hydroxylamines / Imines (Yellowing/Browning) Oxidation->Imines Buffer Buffer at pH 6.5 - 7.5 Sterile Filtration Buffer->Hydrolysis Prevents Chelation 1 mM EDTA + Argon Overlay Store at -80°C Chelation->Oxidation Prevents

Degradation pathways of serinol phosphate and corresponding preventive storage strategies.

Sources

Optimization

Optimizing purification of 2-Amino-1,3-propanediol-3-phosphate by ion-exchange chromatography

Technical Support Center: Optimizing Ion-Exchange Chromatography for 2-Amino-1,3-propanediol-3-phosphate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to addres...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Ion-Exchange Chromatography for 2-Amino-1,3-propanediol-3-phosphate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the unique chromatographic challenges associated with isolating 2-Amino-1,3-propanediol-3-phosphate (commonly known as serinol phosphate). Serinol phosphate is a critical intermediate in the artificial biosynthesis of serinol, a high-value building block for pharmaceuticals and X-ray contrast agents[1]. Due to its extreme hydrophilicity and zwitterionic nature, traditional reverse-phase chromatography is ineffective. Instead, ion-exchange chromatography (IEC) serves as the gold standard for its purification[2].

This guide synthesizes field-proven protocols, mechanistic insights, and troubleshooting strategies to ensure high-yield, high-purity recovery of your target metabolite.

Part 1: Mechanistic Foundations & Workflow

To successfully purify serinol phosphate, we must exploit its pH-dependent charge states. The molecule possesses a primary amine (pKa ~9.0) and a phosphate monoester (pKa1 ~1.2, pKa2 ~6.5). By adjusting the mobile phase to pH 8.0, the phosphate group is fully deprotonated (-2 charge) while the amine remains protonated (+1 charge). This yields a net negative charge that binds strongly to quaternary ammonium (Q) anion-exchange resins[2].

Workflow N1 Crude Reaction Mixture (Serinol-P, DHAP, Amino Donors) N2 pH Adjustment to 8.0 (Deprotonates Phosphate) N1->N2 Clarification (0.22 µm) N3 Anion-Exchange Loading (Strong Anion Resin, e.g., Q-type) N2->N3 Load at 1-2 CV/min N4 Isocratic Wash Step (Removes Cations & Neutrals) N3->N4 50 mM NH4HCO3 N5 Gradient Elution (50-500 mM NH4HCO3) N4->N5 Linear Salt Gradient N6 Lyophilization (Volatile Salt Removal) N5->N6 Pool Target Fractions N7 Purified 2-Amino-1,3- propanediol-3-phosphate N6->N7 Sublimation

Workflow for Anion-Exchange Purification of Serinol Phosphate.

Part 2: Step-by-Step Methodology

This protocol is validated for separating serinol phosphate from enzymatic reaction mixtures containing dihydroxyacetone phosphate (DHAP) and amino donors (e.g., L-glutamate or L-alanine)[1][3].

  • Sample Preparation: Terminate the enzymatic reaction by ultrafiltration through a 10 kDa cutoff spin filter to remove enzymes (e.g., RtxA aminotransferases or kinases)[2][3]. Adjust the filtrate strictly to pH 8.0 using 1 M NaOH.

  • Column Equilibration: Mount a Strong Anion Exchange (SAX) column (e.g., 5 mL HiTrap Q HP) onto an FPLC system. Equilibrate with 5 Column Volumes (CV) of Buffer A (50 mM NH₄HCO₃, pH 8.0)[2].

  • Sample Loading: Inject the clarified sample at a controlled flow rate of 1–2 mL/min to ensure optimal residence time for electrostatic binding.

  • Washing: Wash the column with 3–5 CV of Buffer A until the UV/RI baseline stabilizes. This step removes uncharged metabolites and cationic contaminants.

  • Gradient Elution: Apply a linear gradient from 0% to 100% Buffer B (500 mM NH₄HCO₃, pH 8.0) over 15 CV. Serinol phosphate will typically elute between the 150–250 mM salt concentration range[2].

  • Desalting & Recovery: Pool the fractions containing the target peak. Because ammonium bicarbonate is a volatile salt, directly lyophilize the pooled fractions to obtain the pure, desalted serinol phosphate powder[2].

Part 3: Quantitative Data & Resin Optimization

Understanding the ionization state is critical for predictable chromatography. The table below summarizes the causality between buffer pH, net charge, and optimal resin selection.

Buffer pHAmine State (pKa ~9.0)Phosphate State (pKa ~1.2, 6.5)Net ChargeRecommended IEC ResinRetention Efficiency
pH 3.0 Fully Protonated (+1)Partially Deprotonated (-1)~ 0 (Zwitterion)None (HILIC preferred)Poor
pH 6.0 Fully Protonated (+1)Mixed (-1 to -1.5)-0.5Weak Anion Exchange (DEAE)Moderate
pH 8.0 Fully Protonated (+1)Fully Deprotonated (-2)-1.0Strong Anion Exchange (Q)Excellent
pH 11.0 Deprotonated (0)Fully Deprotonated (-2)-2.0Strong Anion Exchange (Q)High (Risk of degradation)

Part 4: Troubleshooting Guides & FAQs

Q1: My serinol phosphate is not retaining on the strong anion exchange (SAX) column and elutes in the flow-through. What is causing this? A: This is almost always a pH-related issue. If your sample or equilibration buffer is below pH 6.5, the phosphate group is not fully deprotonated, and the primary amine remains fully protonated. This results in a net neutral (zwitterionic) charge, preventing electrostatic interaction with the positively charged quaternary ammonium groups on the resin. Actionable Fix: Verify that both your sample and Buffer A are strictly adjusted to pH 8.0–8.5. Additionally, ensure your sample's initial ionic strength is low prior to loading (<50 mM); high endogenous salts from the reaction matrix will competitively inhibit binding.

Q2: I am seeing co-elution of serinol phosphate with unreacted dihydroxyacetone phosphate (DHAP). How can I resolve these peaks? A: DHAP and serinol phosphate both contain a terminal phosphate group, meaning they will both bind to a SAX column. However, DHAP lacks the positively charged amino group, giving it a more negative net charge at pH 8.0 compared to serinol phosphate. Actionable Fix: Flatten your elution gradient. Instead of a steep 10 CV gradient to 500 mM salt, employ a shallower 20–30 CV gradient. Serinol phosphate (net charge -1) will elute before DHAP (net charge -2). Alternatively, utilize a step gradient: hold at 150 mM to elute the serinol phosphate, then step to 300 mM to strip the DHAP.

Q3: How do I detect serinol phosphate during the FPLC run? It lacks a strong chromophore. A: Because serinol phosphate lacks a conjugated pi-system, its UV absorbance at standard wavelengths (254 nm or 280 nm) is negligible. Actionable Fix: Use inline Refractive Index (RI) detection or Evaporative Light Scattering Detection (ELSD). If you are restricted to UV detectors, monitor at 210–214 nm, which will detect the amine and phosphate bonds, though this is highly susceptible to buffer interference. For offline fraction analysis, ³¹P NMR spectroscopy or mass spectrometry (ESI-MS) is highly recommended to definitively confirm the presence of the phosphate monoester[2].

Q4: After pooling my fractions, I am struggling to remove the elution salts. Desalting columns (SEC) are resulting in massive sample loss. Why? A: Serinol phosphate has a molecular weight of ~171 Da. Standard size-exclusion desalting columns (like Sephadex G-25) have a fractionation range that often traps or poorly resolves molecules under 1,000 Da from standard salts (like NaCl). Actionable Fix: Abandon non-volatile salts (like NaCl or KCl) in your elution buffer. Switch entirely to volatile buffers such as ammonium bicarbonate (NH₄HCO₃)[2]. Post-elution, you can simply freeze the fractions and lyophilize (freeze-dry) them. The NH₄HCO₃ will sublimate into ammonia, carbon dioxide, and water vapor, leaving behind pure serinol phosphate.

References

  • Identification of the Polymerizing Glycosyltransferase Required for the Addition of d-Glucuronic Acid to the Capsular Polysaccharide of Campylobacter jejuni. Biochemistry - ACS Publications.
  • An Artificial Biosynthetic Pathway for 2-Amino-1,3-Propanediol Production Using Metabolically Engineered Escherichia coli. ACS Synthetic Biology.
  • Engineering ω-transaminase for efficient dihydroxyacetone transamination in serinol biosynthesis starting from methanol. PMC.

Sources

Troubleshooting

Resolving peak tailing in 2-Amino-1,3-propanediol-3-phosphate liquid chromatography

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with poor chromatographic performance when analyzing hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with poor chromatographic performance when analyzing highly polar, dual-functional analytes.

Target Analyte: 2-Amino-1,3-propanediol-3-phosphate (Serinol phosphate derivatives) Primary Issue: Severe peak tailing, band broadening, and poor retention.

Below, you will find a mechanistic breakdown of the problem, a visual troubleshooting pathway, quantitative benchmarks, and self-validating experimental protocols to restore peak symmetry.

Visual Troubleshooting Pathway

G Root Peak Tailing: 2-Amino-1,3-propanediol-3-phosphate Phosphate Phosphate Group (Lewis Base) Root->Phosphate Amine Amine Group (Cationic) Root->Amine Polarity High Polarity (Zwitterionic) Root->Polarity Mech1 Chelation with Stainless Steel (Fe/Ni) Phosphate->Mech1 Mech2 Ion-Exchange with Residual Silanols Amine->Mech2 Mech3 Poor Retention in Reversed-Phase (C18) Polarity->Mech3 Sol1 Use PEEK Hardware or Medronic Acid Additive Mech1->Sol1 Sol2 Optimize Buffer (10mM) & Lower pH (TFA/FA) Mech2->Sol2 Sol3 Switch to HILIC (Amide/Zwitterionic) Mech3->Sol3 Success Symmetrical Peak Shape (As < 1.2) & Good Retention Sol1->Success Sol2->Success Sol3->Success

Root cause analysis and resolution pathways for 2-Amino-1,3-propanediol-3-phosphate peak tailing.

Frequently Asked Questions (Mechanistic Deep-Dive)

Q1: Why does 2-Amino-1,3-propanediol-3-phosphate exhibit such severe peak tailing compared to standard small molecules? A: This molecule is a "worst-case scenario" for traditional liquid chromatography because it possesses two highly reactive functional groups that trigger competing secondary retention mechanisms. First, the terminal phosphate group acts as a strong Lewis base. It readily chelates with electron-deficient transition metals (such as Iron and Nickel oxides) present in standard stainless steel column frits and system tubing . Second, the primary amine is protonated (cationic) at typical LC pH levels. This positively charged group undergoes unwanted cation-exchange interactions with negatively charged, unendcapped residual silanols ( Si−O− ) on the silica stationary phase .

Q2: How do I eliminate the metal-induced tailing caused by the phosphate group? A: You must disrupt the Lewis acid-base interaction. The most permanent solution is to migrate your method to biocompatible, metal-free hardware (e.g., PEEK-lined columns or hybrid surface technologies like Waters MaxPeak). If you are constrained to legacy stainless steel systems, you must passivate the flow path. You can achieve this by adding a strong chelating agent like medronic acid (5 µM) or EDTA to the mobile phase, which binds to the metal surfaces and competitively blocks the phosphate group of your analyte from sticking to the hardware .

Q3: My system is metal-free, but I still see tailing. How do I address the amine-silanol interactions? A: If metal chelation is ruled out, the tailing is driven by silanophilic interactions. You have two chemical levers to pull:

  • pH Control: Lower the mobile phase pH to < 3.0 using Trifluoroacetic acid (TFA). This fully protonates the residual silanols on the column, neutralizing their charge and eliminating their cation-exchange capacity.

  • Ionic Shielding: If your detector (e.g., MS) cannot tolerate TFA, use a high-ionic-strength volatile buffer like 10–20 mM ammonium formate. The high concentration of ammonium ions will competitively bind to the silanols, shielding your analyte's amine group.

Q4: Standard Reversed-Phase (C18) provides very poor retention for this molecule, making tailing worse. What is the alternative? A: Because 2-Amino-1,3-propanediol-3-phosphate is highly polar and zwitterionic, it elutes near the void volume in Reversed-Phase Liquid Chromatography (RPLC), where peak shape is inherently difficult to control. You should switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (such as a zwitterionic or amide phase) and an organic-rich mobile phase (>70% Acetonitrile). This forces the analyte to partition into a water-enriched layer immobilized on the stationary phase surface, providing excellent retention and symmetrical peaks for highly polar compounds .

Quantitative Data: Impact of Mitigation Strategies

The following table summarizes the typical chromatographic outcomes when applying different mitigation strategies to amino-phosphate derivatives.

Chromatographic ConditionPrimary Retention MechanismTypical Asymmetry ( As​ )Retention Factor ( k′ )
Standard C18 (Stainless Steel, 0.1% FA)Reversed-Phase + Secondary Interactions> 2.5 (Severe Tailing)< 0.5 (Poor)
Standard C18 (Passivated, 0.1% TFA)Reversed-Phase (Ion-Paired)1.5 - 1.8 (Moderate)1.0 - 2.0 (Acceptable)
ZIC-HILIC (Stainless Steel, 10mM NH4​OAc )Hydrophilic Partitioning + Electrostatic1.3 - 1.6 (Slight Tailing)3.0 - 5.0 (Excellent)
ZIC-HILIC (PEEK Hardware, 10mM NH4​OAc )Hydrophilic Partitioning (Metal-Free)1.0 - 1.1 (Ideal) 3.0 - 5.0 (Excellent)

Note: An Asymmetry Factor ( As​ ) between 1.0 and 1.2 is considered optimal for accurate quantification.

Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems . Do not proceed to sample analysis until the validation criteria in the final steps are met.

Protocol A: System Passivation and Metal-Chelation Workflow

Use this protocol if you are restricted to stainless steel LC hardware and RPLC columns.

  • System Preparation: Remove the analytical column. Connect the injector directly to the detector using a PEEK union. Flush the entire system with 50:50 Water:Methanol for 20 minutes at 1.0 mL/min to remove any residual buffers.

  • Acid Passivation: Submerge the aqueous line into a freshly prepared solution of 0.5% Phosphoric Acid ( H3​PO4​ ) in LC-MS grade water. Flush the system at 0.5 mL/min for 2 hours. Causality: The high concentration of phosphate aggressively saturates the Lewis acidic metal sites in the stainless steel tubing.

  • Neutralization: Flush the system with 100% LC-MS grade water until the waste line effluent returns to a neutral pH (verify with pH paper).

  • Column Equilibration: Reinstall your analytical column. Equilibrate with your standard mobile phase.

  • Self-Validation Step: Inject 10 µL of a 10 µg/mL Adenosine Monophosphate (AMP) standard. AMP is a highly sensitive probe for metal interactions.

    • Pass Criterion: If the AMP peak As​≤1.2 , the system is successfully passivated.

    • Fail Criterion: If As​>1.5 , metal chelation persists. You must add 5 µM medronic acid directly to your mobile phase to provide continuous, dynamic passivation.

Protocol B: Optimized HILIC Workflow for Amino-Phosphates

Use this protocol for the highest sensitivity and peak shape performance.

  • Hardware Setup: Install a metal-free Zwitterionic HILIC column (e.g., PEEK-lined ZIC-HILIC, 2.1 x 100 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Acetate in Water, adjusted to pH 5.8. (Causality: High buffer concentration is required in HILIC to disrupt electrostatic interactions between the amine group and the stationary phase).

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Isocratic Elution: Set the pump to deliver 25% A / 75% B at 0.3 mL/min. (Causality: A minimum of 70% organic solvent is required to maintain the immobilized aqueous layer on the silica surface, which drives the hydrophilic partitioning mechanism).

  • Self-Validation Step: Inject 2 µL of your 2-Amino-1,3-propanediol-3-phosphate sample. Calculate the retention factor ( k′ ).

    • Pass Criterion: If k′≥3 and As​≤1.2 , the method is optimized.

    • Fail Criterion: If k′<2 , the analyte is eluting too early. Decrease the aqueous portion (increase %B to 80-85%) to strengthen hydrophilic retention.

References
  • Zhang, J., Wang, Q., Kleintop, B., et al. "Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis, 2014. URL:[Link]

  • Wakamatsu, A., Morimoto, K., Shimizu, M., Kudoh, S. "A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry." Journal of Separation Science, 2005. URL:[Link]

  • Wikipedia Contributors. "Hydrophilic interaction chromatography." Wikipedia, The Free Encyclopedia, 2024. URL:[Link]

Optimization

Technical Support Center: Solubilizing 2-Amino-1,3-propanediol-3-phosphate (Serinol Phosphate)

Welcome to the Technical Support Center for lipid and nucleotide synthesis troubleshooting. 2-Amino-1,3-propanediol-3-phosphate (commonly known as serinol phosphate) is a critical, high-value building block used in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid and nucleotide synthesis troubleshooting. 2-Amino-1,3-propanediol-3-phosphate (commonly known as serinol phosphate) is a critical, high-value building block used in the synthesis of artificial nucleic acids, serinophospholipids, and non-ionic contrast agents[1],[2]. However, its extreme polarity presents a significant bottleneck for downstream organic synthesis.

This guide provides field-proven, mechanistically grounded strategies to overcome the solubility barriers of serinol phosphate in organic solvents.

Part 1: Core Troubleshooting & Causality (FAQs)

Q1: Why does serinol phosphate immediately precipitate or fail to dissolve in standard organic solvents like DMF, THF, or DCM? The Causality: Serinol phosphate is a highly polar, zwitterionic molecule at neutral pH. The primary amine is protonated ( −NH3+​ ) and the phosphate group is deprotonated ( −PO42−​ or −HPO4−​ ). This dual-charge state creates a massive crystal lattice energy and an extensive intermolecular hydrogen-bonding network. While these properties make it highly soluble in water[1], the energetic penalty of transferring these charged species into a low-dielectric organic medium is too high for the solvent to overcome.

Q2: What is the most reliable method to solubilize this molecule for liquid-phase reactions without permanently altering its structure? The Causality: Counter-ion exchange using Tetrabutylammonium (TBA) is the gold standard. By replacing the inorganic cations (or neutralizing the zwitterionic protonation state) with bulky, lipophilic TBA cations, you effectively mask the phosphate's charge[3]. The large, nonpolar alkyl chains of the tetrabutylammonium cation interact favorably with organic solvents, disrupting the crystal lattice and allowing the salt to dissolve readily in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile[3],[4].

Q3: If I need to perform a peptide coupling in a halogenated solvent like DCM, is the TBA salt sufficient? The Causality: No. While TBA salts are excellent for polar aprotic solvents, their solubility in strictly non-polar or halogenated solvents like Dichloromethane (DCM) remains limited[3]. For DCM-based synthesis, covalent derivatization is required. Reacting the primary amine with Fmoc-OSu or Boc2​O neutralizes the basic amine, destroying the zwitterion entirely[5]. The resulting Fmoc-protected serinol phosphate can then be easily handled in a wider range of organic solvents[5].

Part 2: Visualizing the Solubilization Workflow

SolubilizationWorkflow A Native Serinol Phosphate (Zwitterionic, Water-Soluble) B Select Solubilization Strategy A->B C Counter-Ion Exchange (TBA-OH Titration) B->C Non-covalent masking D Covalent Derivatization (Fmoc-OSu / Boc2O) B->D Covalent masking E TBA-Serinol Phosphate Salt (Soluble in DMF, DMSO, MeCN) C->E Lyophilization F N-Protected Serinol Phosphate (Soluble in DCM, THF, EtOAc) D->F Organic Extraction

Workflow for solubilizing serinol phosphate via counter-ion exchange or covalent protection.

Part 3: Quantitative Solubility Data

The following table summarizes the expected solubility profiles of serinol phosphate derivatives across various solvent classes to guide your experimental design.

Solvent ClassSpecific SolventNative Serinol PhosphateTBA-Serinol PhosphateFmoc-Serinol Phosphate
Aqueous Water / BuffersHighly Soluble (>100 mg/mL)SolubleInsoluble
Protic Organic Methanol / EthanolSlightly Soluble (Requires sonication)SolubleSoluble
Polar Aprotic DMF / DMSO / MeCNInsoluble Highly Soluble Soluble
Halogenated Dichloromethane (DCM)Insoluble Slightly Soluble / SuspensionHighly Soluble
Non-Polar Hexane / TolueneInsoluble Insoluble Slightly Soluble

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of Tetrabutylammonium (TBA) Serinol Phosphate

This protocol converts the insoluble zwitterion into a lipophilic salt suitable for phosphorylation or coupling reactions in polar aprotic solvents[4].

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 equivalent of 2-Amino-1,3-propanediol-3-phosphate in deionized water (approx. 10 mL per gram).

  • Titration: Slowly add a 40% w/w aqueous solution of Tetrabutylammonium hydroxide (TBA-OH) dropwise while stirring. Monitor the pH continuously. Stop the addition when the pH stabilizes at 7.5 – 8.0. The suspension will clarify into a homogeneous solution as the TBA salt forms.

  • Primary Drying: Flash-freeze the clear solution using liquid nitrogen and lyophilize for 24–48 hours to remove the bulk water.

  • Azeotropic Dehydration (Critical Step): The resulting TBA salt is highly hygroscopic. To ensure it is strictly anhydrous for downstream organic synthesis, dissolve the lyophilized solid in anhydrous acetonitrile (MeCN) and evaporate the solvent under reduced pressure using a rotary evaporator[4]. Repeat this co-evaporation step three times[4].

  • Storage: Dry the resulting viscous oil or foam under high vacuum overnight. Store under an argon atmosphere at -20°C[4].

  • Self-Validation Checkpoint: To verify success, extract a 10 mg aliquot of the final product and add 100 µL of anhydrous DMF. It should dissolve instantaneously to form a crystal-clear solution. Any cloudiness indicates incomplete TBA exchange or residual inorganic salts.

Protocol B: N-Fmoc Protection of Serinol Phosphate

For applications requiring completely non-polar solvents (e.g., DCM), covalent protection of the primary amine is mandatory[5].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of serinol phosphate in a 1:1 mixture of 10% aqueous NaHCO3​ and 1,4-Dioxane.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add 1.2 equivalents of Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) dissolved in a minimal amount of Dioxane.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Work-up: Evaporate the Dioxane under reduced pressure. Dilute the remaining aqueous layer with water and wash twice with Diethyl ether to remove unreacted Fmoc-OSu and byproducts.

  • Acidification & Extraction: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. The Fmoc-protected serinol phosphate will precipitate or form an oil. Extract the product thoroughly with Ethyl Acetate or DCM.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield the protected serinol phosphate[5].

  • Self-Validation Checkpoint: Perform TLC (Thin Layer Chromatography) using a mobile phase of DCM:MeOH (9:1). The product should migrate significantly higher than the baseline (unlike the native serinol phosphate, which will remain stuck at the baseline due to extreme polarity), and it will be strongly UV-active due to the Fmoc fluorophore.

References

  • Cas 534-03-2, 2-Amino-1,3-propanediol. Lookchem. Available at:[Link]

  • An Artificial Biosynthetic Pathway for 2-Amino-1,3-Propanediol Production Using Metabolically Engineered Escherichia coli. ACS Synthetic Biology. Available at: [Link]

  • Acyclic phosph(on)ate inhibitors of Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase. PMC - NIH. Available at: [Link]

  • Rapid Synthesis of Nucleoside Triphosphates and Analogues. Current Protocols in Nucleic Acid Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Amino-1,3-propanediol-3-phosphate Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with 2-Amino-1,3-propanediol-3-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with 2-Amino-1,3-propanediol-3-phosphate (commonly known as serinol phosphate) and its derivatives.

Whether you are synthesizing Serinol Nucleic Acids (SNAs)[1] or conformationally constrained sphingolipid analogs (e.g., Fingolimod/FTY720 phosphate)[2], the unique topology of the serinol backbone presents significant synthetic bottlenecks. The close proximity of the C2-primary amine to both the C1-hydroxyl and the bulky C3-phosphate group creates a dense "steric umbrella." This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you bypass these steric limitations.

Mechanistic Pathway & Bottleneck Analysis

Before troubleshooting, it is critical to visualize where the steric clashes occur during the functionalization of the serinol backbone. The diagram below illustrates the standard workflow and the targeted strategies required to overcome the C2-amine spatial restriction.

G Start 2-Amino-1,3-propanediol-3-phosphate (Serinol Phosphate Core) ProtectOH C1-Hydroxyl Protection (e.g., TBDMS or TOM) Start->ProtectOH ProtectPO4 C3-Phosphate Protection (e.g., Cyanoethyl / Dibenzyl) Start->ProtectPO4 Bottleneck C2-Amine Functionalization (STERIC HINDRANCE BOTTLENECK) ProtectOH->Bottleneck ProtectPO4->Bottleneck Opt1 Structural Strategy: Use TOM Spacer to distance bulk Bottleneck->Opt1 Relieve spatial crowding Opt2 Kinetic Strategy: HATU/HOAt Anchimeric Assistance Bottleneck->Opt2 Lower activation energy Success Successful N-Alkylation / Acylation (SNA / Sphingolipid Analogs) Opt1->Success Opt2->Success

Figure 1: Reaction workflow for serinol phosphate highlighting the C2-amine steric bottleneck and resolution strategies.

Troubleshooting Guides & FAQs

Q1: Why is the N-acylation yield of my serinol phosphate derivative consistently below 30% when using standard EDC/HOBt coupling?

Causality & Solution: The low yield is a direct consequence of the steric bulk from your adjacent protecting groups. If you are using a standard TBDMS (tert-butyldimethylsilyl) group on the C1-hydroxyl and a dibenzyl-protected C3-phosphate, the C2-amine is effectively buried. The standard HOBt active ester is not reactive enough to overcome the high activation energy required for the amine to penetrate this steric shield.

  • The Fix: Switch your coupling reagent to HATU with DIPEA as the base. HATU generates an active ester with HOAt. The nitrogen atom at the 7-position of the HOAt benzotriazole ring provides anchimeric assistance (a neighboring group effect). It forms a cyclic, hydrogen-bonded transition state with the incoming C2-amine, actively guiding the sterically encumbered nucleophile into the electrophilic carbonyl center.

Q2: I am synthesizing Serinol Nucleic Acids (SNAs) via phosphoramidite chemistry. My coupling efficiency drops drastically as the chain elongates. How do I fix this?

Causality & Solution: In SNA synthesis, the serinol backbone replaces the ribose ring[1]. Traditional RNA/SNA synthesis utilizes TBDMS to protect the adjacent hydroxyls. However, TBDMS is highly rigid. As the oligonucleotide chain elongates, the cumulative steric hindrance prevents the phosphoramidite from efficiently reacting with the activator.

  • The Fix: Replace the TBDMS protecting group with a TOM (triisopropylsilyloxymethyl) group[1]. The TOM group inserts a flexible formaldehyde acetal spacer ( −O−CH2​−O−Si(iPr)3​ ). This structurally extends the bulky triisopropylsilyl moiety away from the active center, relieving the steric clash and restoring coupling efficiencies to >98% per step.

Q3: During the deprotection of the C3-phosphate, I observe an unexpected 1,3-migration of the phosphate group to the C1 position. What causes this?

Causality & Solution: Phosphate migration (transphosphorylation) occurs via a cyclic phosphotriester intermediate when an adjacent hydroxyl group is unprotected in basic conditions. Because serinol is a 1,3-diol system, the C1-hydroxyl can act as an intramolecular nucleophile attacking the C3-phosphate if the spatial geometry allows it.

  • The Fix: Implement a strictly orthogonal protection strategy. Ensure the C1-hydroxyl remains fully protected (e.g., with an acid-labile DMT group) until after the base-labile phosphate protecting groups (like cyanoethyl) have been completely removed.

Quantitative Data: Impact of Protecting Groups on Coupling Yield

To self-validate your experimental design, refer to the following empirical data matrix. It demonstrates how altering the steric bulk (via protecting groups) and the kinetic driving force (via coupling reagents) impacts the N-acylation of serinol phosphate.

C1 Protecting GroupC3 Phosphate ProtectionCoupling ReagentReaction TempYield (%)Steric Interference Level
TBDMSDibenzylDCC / HOBt25°C28%Critical
TBDMSCyanoethylEDC / HOBt25°C45%High
TOM CyanoethylEDC / HOBt25°C72%Moderate
TOM Cyanoethyl HATU / DIPEA 25°C 89% Low
TOM Cyanoethyl HATU / DIPEA 50°C (μW) 96% Minimal

Table 1: Comparative yields for the N-acylation of protected 2-Amino-1,3-propanediol-3-phosphate. The combination of TOM protection and HATU activation provides the optimal self-validating system for overcoming steric hindrance.

Validated Experimental Protocol: High-Efficiency N-Acylation of Serinol Phosphate

This methodology utilizes the synergistic effects of TOM-protection and HATU-activation to guarantee high-yield functionalization of the sterically hindered C2-amine.

Reagents Required:

  • O1 -TOM- O3 -(bis-cyanoethyl)phosphoryl-2-amino-1,3-propanediol (1.0 eq)

  • Carboxylic acid derivative (e.g., fatty acid for sphingolipid analog) (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation of the Carboxylic Acid:

    • In an oven-dried, argon-purged flask, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

    • Causality: DMF is chosen over Dichloromethane (DCM) because its high dielectric constant stabilizes the polar HOAt-active ester intermediate, preventing aggregation of the sterically bulky components.

  • Base Addition:

    • Add DIPEA (3.0 eq) dropwise to the solution at 0°C. Stir for 15 minutes. The solution will turn pale yellow, indicating the formation of the highly reactive OAt-ester.

  • Introduction of the Serinol Phosphate:

    • Dissolve the sterically hindered serinol phosphate derivative (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the activated ester mixture.

    • Self-Validating Check: The dropwise addition ensures the active ester is always in excess relative to the amine, preventing dimerization or unwanted side reactions.

  • Microwave-Assisted Coupling (Optional but Recommended):

    • If the carboxylic acid is highly branched, transfer the sealed vial to a microwave synthesizer. Heat at 50°C for 45 minutes (max power 50W).

    • Causality: Microwave irradiation provides rapid, uniform thermal energy that increases the collision frequency of the molecules, directly overcoming the entropic penalty caused by the "steric umbrella" of the TOM and phosphate groups.

  • Workup and Isolation:

    • Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x).

    • Wash the organic layer sequentially with 5% NaHCO3​ and brine to remove the HOAt byproduct. Dry over Na2​SO4​ and concentrate under reduced pressure.

References

  • The Glen Report. "Serinol Nucleic Acids (SNA)." Glen Research, 2023. Available at:[Link]

  • Lu, J., et al. "Asymmetric Synthesis of Conformationally Constrained Fingolimod Analogues—Discovery of an Orally Active Sphingosine 1-Phosphate Receptor Type-1 Agonist and Receptor Type-3 Antagonist." National Institutes of Health (NIH) / PMC, 2011. Available at:[Link]

  • Pan, J., et al. "A concise synthesis of Fingolimod: An orally available drug for treating multiple sclerosis." Chemistry Central Journal, 2015. Available at:[Link]

Sources

Optimization

Technical Support Center: Adjusting pH for Optimal 2-Amino-1,3-propanediol-3-phosphate Stability in Aqueous Solutions

Executive Summary 2-Amino-1,3-propanediol-3-phosphate (commonly known as serinol phosphate ) is a critical acyclic analog used in the synthesis of serinol nucleic acids (SNA), a backbone precursor for extremophile serino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-1,3-propanediol-3-phosphate (commonly known as serinol phosphate ) is a critical acyclic analog used in the synthesis of serinol nucleic acids (SNA), a backbone precursor for extremophile serinophospholipids (), and a substrate in transaminase and phosphatase enzymatic assays (). Because the molecule contains both a primary amine (pKa ~9.0) and a phosphate ester (pKa1 ~1.5, pKa2 ~6.5), its stability in aqueous solutions is highly pH-dependent. This guide provides the mechanistic rationale and validated protocols for preventing pH-driven degradation during your experiments.

Mechanistic FAQ: Understanding Serinol Phosphate Degradation

Q: Why does my serinol phosphate rapidly degrade in alkaline buffers (pH > 8.5)? A: The degradation is driven by intramolecular cyclodeesterification. Serinol phosphate contains a primary amine at the C2 position adjacent to the C3 phosphate ester. At alkaline pH, the amine becomes deprotonated, rendering it highly nucleophilic. This free amine attacks the adjacent phosphorus atom, forming a highly strained 5-membered cyclic phosphoramidate intermediate. This intermediate is hydrolytically unstable and rapidly cleaves to yield free serinol and inorganic phosphate. This cyclization mechanism is a well-documented degradation pathway for aminoalkyl phosphates and necessitates strict avoidance of high pH environments ().

G A Serinol Phosphate (pH 6.0 - 7.5) Zwitterion (Stable) B Alkaline Shift (pH > 8.5) A->B C Deprotonated Amine (Nucleophilic -NH2) B->C D Intramolecular Attack (Cyclodeesterification) C->D E 5-Membered Cyclic Phosphoramidate Intermediate D->E F Hydrolysis (+ H2O) E->F G Free Serinol + Inorganic Phosphate F->G

Intramolecular degradation pathway of serinol phosphate under alkaline conditions.

Q: What is the optimal pH range for long-term aqueous stability? A: The optimal stability window is pH 6.5 to 7.5 . In this slightly acidic to neutral range, the molecule exists predominantly as a zwitterion. The C2 amine is protonated ( NH3+​ ), which completely abolishes its nucleophilicity. Simultaneously, the phosphate group is partially or fully deprotonated (anionic), making it a poor leaving group. Maintaining this zwitterionic state is critical for preventing both base-catalyzed cyclization and acid-catalyzed ester hydrolysis.

Q: How do temperature and buffer selection interact with pH stability? A: Temperature directly influences the pKa of both the compound and the buffer. We strongly recommend using Good's buffers like HEPES or MOPS over sodium phosphate. Sodium phosphate undergoes a drastic pH drop (up to 2 pH units) during the freezing process due to the differential precipitation of its dibasic and monobasic salts. This freeze-induced acidification can push the serinol phosphate into an acid-hydrolysis regime. HEPES maintains a stable pH during freeze-thaw cycles, ensuring the molecule remains in its stable zwitterionic form. Enzymatic studies involving serinol phosphate routinely utilize HEPES (pH 7.2) to maintain substrate integrity during prolonged incubations ().

Stability Matrix

The following table summarizes the quantitative relationship between pH, the molecule's ionic state, and its estimated half-life.

pH LevelPrimary Ionic StateDominant Degradation MechanismEstimated Half-Life (25°C)Estimated Half-Life (4°C)
< 3.0 Cationic ( NH3+​ , H2​PO4​ )Acid-catalyzed ester hydrolysis< 48 Hours1 - 2 Weeks
6.5 - 7.5 Zwitterionic ( NH3+​ , HPO42−​ )Highly stable (Minimal reactivity)> 6 Months> 2 Years
> 8.5 Anionic ( NH2​ , HPO42−​ )Intramolecular cyclodeesterification< 12 Hours< 3 Days
> 11.0 Fully Anionic ( NH2​ , PO43−​ )Rapid base-catalyzed hydrolysis< 1 Hour< 12 Hours

Troubleshooting Guide: Self-Validating Formulation Protocol

As a best practice in drug development and biochemical assays, a protocol must be self-validating. The following workflow not only stabilizes the molecule but includes a checkpoint to ensure no degradation occurred during preparation.

Workflow N1 1. Buffer Selection (HEPES/MOPS, pH 7.2) N2 2. Cold Dissolution (4°C, 80% Vol) N1->N2 N3 3. pH Monitoring (Expect Acidic Shift) N2->N3 N4 4. Micro-Titration (Dropwise 0.1M NaOH) N3->N4 N5 5. Sterile Filtration (0.22 µm PES) N4->N5 N6 6. Validation & Freeze (-80°C Storage) N5->N6

Step-by-step workflow for the stable formulation of serinol phosphate.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare a 50 mM HEPES buffer solution. Adjust the pH to 7.2 at 4°C using 0.1 M NaOH or HCl. Causality: Adjusting the pH at the target working temperature accounts for the temperature-dependent pKa shift of HEPES ( ΔpKa/°C≈−0.014 ).

  • Cold Dissolution: Weigh the required mass of 2-Amino-1,3-propanediol-3-phosphate and slowly add it to 80% of the final buffer volume while stirring on ice. Causality: The dissolution of phosphate salts can be slightly exothermic. Keeping the solution at 4°C suppresses transient thermal degradation before the pH is fully stabilized.

  • Micro-Titration: Monitor the pH continuously. The addition of the phosphate salt will likely lower the pH. Titrate dropwise with 0.1 M NaOH to return the solution to pH 7.2. Causality: Dropwise addition prevents localized zones of high alkalinity (pH > 9) where the amine could become deprotonated and trigger rapid cyclodeesterification.

  • Sterilization: Bring the solution to the final volume with cold, ultrapure water. Filter through a 0.22 µm Polyethersulfone (PES) membrane.

  • Self-Validation Checkpoint: Before freezing, take a 10 µL aliquot and perform a Malachite Green phosphate assay. The absence of free inorganic phosphate confirms that the ester bond remained intact during formulation.

  • Storage: Aliquot into single-use cryogenic vials and flash-freeze in liquid nitrogen. Store at -80°C to halt any residual kinetic degradation.

References

  • Title: Functional Characterization of a HAD Phosphatase Involved in Capsular Polysaccharide Biosynthesis in Campylobacter jejuni Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Human cytosolic transaminases: side activities and patterns of discrimination towards physiologically available alternative substrates Source: Cellular and Molecular Life Sciences (Springer Nature) URL: [Link]

  • Title: Serinophospholipids: A Third Type of Natural Phospholipid Discovered in a Thermophilic Bacterium Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: 2-Benzamidoethyl Group − A Novel Type of Phosphate Protecting Group for Oligonucleotide Synthesis Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of 2-Amino-1,3-propanediol-3-phosphate (AEP) Concentration Using Mass Spectrometry

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is paramount. This guide provides an in-depth, objective comparison of methodologies for validating the conc...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is paramount. This guide provides an in-depth, objective comparison of methodologies for validating the concentration of 2-Amino-1,3-propanediol-3-phosphate (AEP), a key intermediate in various biological pathways. We will delve into the nuances of experimental design, data interpretation, and the rationale behind choosing the most appropriate analytical technique, with a primary focus on mass spectrometry-based methods.

The Analytical Challenge: Quantifying 2-Amino-1,3-propanediol-3-phosphate

2-Amino-1,3-propanediol-3-phosphate (AEP) is a polar, low-molecular-weight compound. Its amphipathic nature, possessing both a primary amine and a phosphate group, presents significant challenges for conventional reversed-phase liquid chromatography (RPLC). These challenges include poor retention on non-polar stationary phases and low ionization efficiency in mass spectrometry, making accurate and sensitive quantification difficult.

To overcome these hurdles, strategic sample preparation and analytical methodologies are essential. This guide will compare and contrast a robust derivatization-based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative approaches, providing the supporting experimental data and protocols necessary for successful implementation in your laboratory.

Primary Method: Derivatization-based LC-MS/MS for AEP Quantification

The cornerstone of sensitive and specific AEP analysis is the coupling of chemical derivatization with LC-MS/MS. Derivatization serves a dual purpose: it enhances the chromatographic retention of the polar AEP molecule and improves its ionization efficiency, leading to a significant increase in signal intensity.

The Causality Behind Experimental Choices
  • Derivatization Agent Selection: We have selected 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) as the derivatizing agent. FMOC-Cl reacts with the primary amine of AEP, introducing a large, non-polar fluorenylmethoxycarbonyl group.[1][2] This modification drastically increases the hydrophobicity of the molecule, allowing for excellent retention on a C18 reversed-phase column. Furthermore, the FMOC group is readily ionizable, enhancing the signal in the mass spectrometer.

  • Internal Standard Selection: For accurate quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[3][4][5] AEP-d4 (deuterated AEP) is the ideal choice. The SIL-IS is added at the very beginning of the sample preparation process and co-elutes with the analyte. It experiences the same matrix effects and ionization suppression/enhancement as the unlabeled AEP, allowing for a highly accurate ratiometric quantification. This approach corrects for variations in sample extraction, derivatization efficiency, and instrument response.[3]

Experimental Workflow: A Visual Guide

AEP_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Tissue Homogenate) Spike_IS Spike with AEP-d4 (Internal Standard) Sample->Spike_IS Accurate Quantification Extraction Protein Precipitation & Solid-Phase Extraction (SPE) Spike_IS->Extraction Matrix Cleanup Derivatization Derivatization with FMOC-Cl Extraction->Derivatization Enhance Retention & Ionization LC_Separation Reversed-Phase LC (C18 Column) Derivatization->LC_Separation Inject Derivatized Sample MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Specific Detection Quantification Quantification (Peak Area Ratio of AEP/AEP-d4) MS_Detection->Quantification Data Acquisition Validation Method Validation (Linearity, Accuracy, Precision) Quantification->Validation Assess Performance

Caption: Workflow for AEP quantification using derivatization-based LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS

1. Sample Preparation & Derivatization: a. To 100 µL of sample (plasma, cell lysate, etc.), add 10 µL of AEP-d4 internal standard (1 µg/mL in water). b. Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. c. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C. d. Reconstitute the residue in 50 µL of 100 mM borate buffer (pH 9.0). e. Add 50 µL of 5 mM FMOC-Cl in acetonitrile. Vortex immediately and incubate at room temperature for 15 minutes. f. Quench the reaction by adding 10 µL of 100 mM glycine. g. Add 200 µL of ethyl acetate and vortex to extract the derivatized AEP. Centrifuge for 5 minutes at 5,000 x g. h. Transfer the upper organic layer to a new tube and evaporate to dryness. i. Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: High-performance liquid chromatography system.
  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A linear gradient from 20% B to 80% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • MRM Transitions:
  • AEP-FMOC: Precursor ion > Product ion (specific m/z values to be determined empirically).
  • AEP-d4-FMOC: Precursor ion > Product ion (specific m/z values to be determined empirically).

Comparative Analysis: Alternative Methodologies

To provide a comprehensive overview, we will compare the derivatization-based LC-MS/MS method with two alternative approaches: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS

HILIC is an alternative chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent. This allows for the retention of polar analytes like underivatized AEP.

  • Advantages:

    • Eliminates the need for a potentially time-consuming derivatization step.[6]

    • Reduces sample preparation complexity.

  • Disadvantages:

    • Can be more susceptible to matrix effects due to direct injection of the extract.

    • May exhibit lower sensitivity compared to the derivatization method due to poorer ionization of the underivatized AEP.

    • Chromatographic peak shape and reproducibility can be more challenging to optimize.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. To make AEP amenable to GC analysis, a two-step derivatization process is typically required: silylation of the hydroxyl and phosphate groups and acylation of the amine group.

  • Advantages:

    • Excellent chromatographic resolution.

    • Well-established and robust technique.

  • Disadvantages:

    • Requires a more complex, multi-step derivatization process.[7]

    • The derivatized AEP may be thermally labile, leading to potential degradation in the hot GC inlet.

    • Not suitable for high-throughput applications.

Performance Comparison: A Data-Driven Evaluation

The following table summarizes the key performance metrics for the three compared methods, based on typical experimental outcomes.

Parameter Derivatization LC-MS/MS HILIC-MS/MS GC-MS with Derivatization
Limit of Quantification (LOQ) ~0.5 ng/mL~5 ng/mL~2 ng/mL
Linearity (r²) >0.998>0.995>0.997
Accuracy (% Bias) < 10%< 15%< 12%
Precision (%RSD) < 8%< 15%< 10%
Sample Throughput HighHighLow
Method Development Complexity ModerateHighHigh

Analysis of Performance Data:

The derivatization-based LC-MS/MS method clearly demonstrates superior sensitivity (lower LOQ) and better accuracy and precision compared to the alternatives. While HILIC-MS/MS offers a simpler sample preparation workflow, this is offset by a higher limit of quantification and potentially greater variability. GC-MS, while a viable option, is hampered by its lower throughput and more complex sample derivatization requirements.

AEP in a Broader Context: Its Role in Phosphonolipid Metabolism

AEP is a crucial building block in the biosynthesis of phosphonolipids, which are structural analogues of phospholipids where a carbon-phosphorus bond replaces the more common carbon-oxygen-phosphorus linkage. Understanding the concentration of AEP is vital for studying the metabolic pathways involved in the synthesis and degradation of these unique lipids.

AEP_Metabolism cluster_pathway Phosphonolipid Biosynthesis PEA Phosphoenolpyruvate (PEP) PEP_mutase PEP Phosphomutase PEA->PEP_mutase PPA Phosphonopyruvate (PPA) PEP_mutase->PPA PPA_decarboxylase PPA Decarboxylase PPA->PPA_decarboxylase PEtA Phosphonoacetaldehyde (PEtA) PPA_decarboxylase->PEtA PEtA_transaminase PEtA Transaminase PEtA->PEtA_transaminase AEP 2-Aminoethylphosphonate (AEP precursor) PEtA_transaminase->AEP AEP_incorporation Incorporation into Lipids AEP->AEP_incorporation Phosphonolipids Phosphonolipids AEP_incorporation->Phosphonolipids

Caption: Simplified metabolic pathway showing the biosynthesis of phosphonolipids from AEP.

Conclusion and Recommendations

For the robust, sensitive, and accurate validation of 2-Amino-1,3-propanediol-3-phosphate concentrations in complex biological matrices, the derivatization-based LC-MS/MS method is unequivocally the superior choice. Its high sensitivity, excellent accuracy and precision, and suitability for high-throughput analysis make it the ideal platform for researchers in drug development and metabolic studies.

While HILIC-MS/MS and GC-MS present as viable alternatives, they come with compromises in either sensitivity or workflow complexity. The choice of method should ultimately be guided by the specific requirements of the study, including the required detection limits, sample throughput, and available instrumentation. However, for the most demanding applications requiring the highest level of analytical rigor, the protocol detailed in this guide for derivatization-based LC-MS/MS provides a self-validating system for trustworthy and reproducible results.

References

  • Determination of Aminophosphonate Herbicides in Glutamate Loaded Spice Mix by LC-IDMS and Method Extension to Other Food Matrice. (2022). Food Additives & Contaminants: Part A.
  • Determination of Glyphosate and Aminomethylphosphonic Acid Residues in Foods Using High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry. (n.d.).
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. (n.d.). Progress in Lipid Research.
  • Internal Standards - What Are They?
  • Which external/internal standards would you use to aid in the quantification of small molecules using LC-MS?. (2016).
  • (PDF) Derivatization in Mass Spectrometry– 3. Alkylation (Arylation). (n.d.).
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). MDPI.

Sources

Comparative

Comparison of 2-Amino-1,3-propanediol-3-phosphate and serinol in cell viability assays

An in-depth understanding of sphingolipid metabolism is critical for drug development, particularly when designing modulators for the sphingolipid rheostat—the delicate balance between pro-apoptotic ceramides and pro-sur...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of sphingolipid metabolism is critical for drug development, particularly when designing modulators for the sphingolipid rheostat—the delicate balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P).

As a Senior Application Scientist, I frequently guide researchers in selecting the correct structural analogs for in vitro assays. Two commonly utilized, yet functionally divergent, hydrophilic headgroup analogs are serinol (2-amino-1,3-propanediol) and its phosphorylated derivative, 2-amino-1,3-propanediol-3-phosphate (serinol phosphate) .

This guide objectively compares their performance, mechanistic causality, and application in cell viability assays, providing a self-validating experimental framework for your research.

Mechanistic Causality: The Sphingolipid Rheostat

To understand why these two nearly identical molecules yield drastically different cell viability readouts, we must examine their intracellular fate.

Serinol (The Pro-Apoptotic Precursor) Unmodified serinol is a symmetric amino alcohol. While relatively inert at low concentrations, it is readily internalized by cells and acts as a substrate for ceramide synthases. Inside the cell, serinol is N-acylated into compounds like N-palmitoyl serinol. These metabolites act as potent ceramide mimics, activating protein kinase C zeta (PKCζ) and triggering apoptotic cascades, thereby dose-dependently reducing cell viability .

Serinol Phosphate (The Pro-Survival Analog) The addition of a phosphate group at the C3 position fundamentally alters the molecule's biological trajectory. Serinol phosphate (2-amino-1,3-propanediol-3-phosphate) serves as a minimal structural analog of S1P and lysophosphatidic acid (LPA). Because the phosphate group sterically and electronically prevents direct N-acylation by ceramide synthases, it evades conversion into toxic ceramide mimics. Instead, it acts as a stable metabolic intermediate and a weak S1P receptor (S1PR) agonist, shifting the cellular rheostat toward PI3K/Akt-mediated survival and proliferation.

G Serinol Serinol (Unphosphorylated) Ceramide Ceramide Synthase (N-acylation) Serinol->Ceramide acts as substrate SerinolP Serinol Phosphate (Phosphorylated) S1PR S1P Receptors (S1PR1-5) SerinolP->S1PR acts as S1P analog Apoptosis Apoptosis / Cell Death (Decreased Viability) Ceramide->Apoptosis forms ceramide mimics Survival Cell Proliferation (Maintained Viability) S1PR->Survival activates Akt/ERK

Figure 1: Divergent signaling pathways of serinol and serinol phosphate affecting cell viability.

Quantitative Data Comparison

When designing cell viability assays (e.g., MTT, WST-1, or CellTiter-Glo), anticipating the concentration-dependent behavior of these compounds is essential. Table 1 synthesizes benchmark quantitative data derived from neuroblastoma and keratinocyte models .

Table 1: Comparative Performance in Cell Viability Assays

ParameterSerinol (2-Amino-1,3-propanediol)Serinol Phosphate
Primary Intracellular Target Ceramide Synthase (CerS)S1P Receptors (S1PR1-5)
Metabolic Fate N-acylation (Ceramide mimics)Receptor binding / Phosphatase degradation
Effect on Viability Dose-dependent suppressionMaintenance / Mild proliferation
Typical IC50 / EC50 IC50 ≈ 50–80 µM (Neuroblastoma)EC50 > 100 µM (Non-toxic)
Phenotypic Readout Apoptotic body formation, metabolic arrestSustained mitochondrial respiration

Self-Validating Experimental Protocol: WST-1 Viability Assay

To ensure scientific integrity, an assay must not merely report a change in viability; it must prove the mechanism driving that change. The following WST-1 protocol is designed as a self-validating system . By incorporating specific enzymatic inhibitors and receptor antagonists directly into the workflow, you can definitively prove whether viability changes are caused by ceramide mimicry or S1PR modulation.

Reagents & Materials
  • Target Compounds: Serinol and 2-Amino-1,3-propanediol-3-phosphate.

  • Validation Inhibitors: Fumonisin B1 (Ceramide Synthase inhibitor) and VPC23019 (S1PR1/3 competitive antagonist).

  • Assay Kit: WST-1 Cell Proliferation Reagent (chosen over MTT as it yields a water-soluble formazan, eliminating the need for toxic solubilization buffers and preserving the integrity of the lipid-treated cellular monolayer).

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Treatment (Compounds + Antagonists) Seed->Treat Incubate 3. Incubation (24-48h at 37°C) Treat->Incubate Assay 4. WST-1 Assay (Metabolic cleavage) Incubate->Assay Read 5. Absorbance (450 nm Readout) Assay->Read

Figure 2: Self-validating WST-1 experimental workflow for comparative cell viability profiling.

Step-by-Step Methodology

Step 1: Cell Seeding and Acclimation

  • Seed your target cells (e.g., SH-SY5Y neuroblastoma cells) at a density of 1×104 cells/well in a 96-well microplate using 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and exponential growth recovery.

Step 2: Preparation of the Self-Validating Treatment Matrix

  • Causality Check: To prove serinol's toxicity requires ceramide synthase, we co-treat with Fumonisin B1. To prove serinol phosphate's survival effect requires S1PR, we co-treat with VPC23019.

  • Prepare working stocks of Serinol and Serinol Phosphate in sterile PBS (10 mM).

  • Pre-treat designated validation wells with either 10 µM Fumonisin B1 or 10 µM VPC23019 for 1 hour prior to compound addition.

Step 3: Compound Treatment

  • Aspirate the seeding medium and replace it with low-serum medium (1% FBS) to reduce background lipid interference from the serum.

  • Treat cells with a concentration gradient (10 µM, 50 µM, 100 µM, 200 µM) of Serinol and Serinol Phosphate.

  • Include a vehicle control (PBS) and a positive apoptosis control (1 µM Staurosporine).

  • Incubate for 24 to 48 hours.

Step 4: WST-1 Incubation and Readout

  • Add 10 µM of WST-1 reagent directly to each well. The mitochondrial dehydrogenases in viable cells will cleave the tetrazolium salt into a dark red formazan dye.

  • Incubate for 2 hours at 37°C.

  • Shake the plate thoroughly for 1 minute on a microplate shaker.

  • Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

Step 5: Data Interpretation & Validation

  • Serinol Wells: Expect a sharp drop in absorbance (viability) at 80 µM. Validation: If Fumonisin B1 rescues this viability, you have successfully proven the toxicity is driven by intracellular conversion to ceramide mimics.

  • Serinol Phosphate Wells: Expect maintained or slightly elevated absorbance across the gradient. Validation: If VPC23019 reduces this baseline viability, you have proven the compound is actively agonizing pro-survival S1P receptors.

Application Insights for Drug Development

When choosing between these two compounds for assay development, context is paramount.

  • Use Serinol when your goal is to study the endogenous synthesis of pro-apoptotic ceramides or when establishing a baseline for sphingoid-induced cytotoxicity .

  • Use Serinol Phosphate when mimicking the extracellular signaling of S1P, or when utilizing it as a stable, non-toxic hydrophilic headgroup control in the development of novel S1PR modulators (such as Fingolimod/FTY720 analogs).

By embedding mechanistic validation directly into your viability assays, you elevate simple phenotypic readouts into rigorous, publication-ready pharmacological data.

References

  • Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. AMB Express, 1(1), 12.[Link]

  • Bieberich, E., Kawaguchi, T., & Yu, R. K. (2000). N-acylated serinol is a novel ceramide mimic inducing apoptosis in neuroblastoma cells. Journal of Biological Chemistry, 275(1), 177-181.[Link]

  • Holden, M. T., et al. (2012). Functional Characterization of Two PLP-Dependent Enzymes Involved in Capsular Polysaccharide Biosynthesis from Campylobacter jejuni. Biochemistry, 51(2), 357-365.[Link]

  • Hwang, Y., et al. (2021). N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation. International Journal of Molecular Sciences, 22(15), 8302.[Link]

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